2-(2-Butoxyethoxy)ethyl benzoate
Description
Properties
CAS No. |
5451-84-3 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
2-(2-butoxyethoxy)ethyl benzoate |
InChI |
InChI=1S/C15H22O4/c1-2-3-9-17-10-11-18-12-13-19-15(16)14-7-5-4-6-8-14/h4-8H,2-3,9-13H2,1H3 |
InChI Key |
VZEMMDRNJASTTN-UHFFFAOYSA-N |
SMILES |
CCCCOCCOCCOC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCCCOCCOCCOC(=O)C1=CC=CC=C1 |
Other CAS No. |
5451-84-3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(2-Butoxyethoxy)ethyl Benzoate
This technical guide provides a comprehensive overview of the synthesis of 2-(2-Butoxyethoxy)ethyl benzoate, a chemical compound utilized in various industrial applications. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and chemical synthesis. This guide details the primary synthesis pathway, presents quantitative data from an industrial-scale process, and outlines a representative laboratory-scale experimental protocol.
Core Synthesis Pathway
The synthesis of this compound is achieved through a Fischer-Speier esterification reaction. This process involves the reaction of benzoic acid with 2-(2-butoxyethoxy)ethanol (also known as diethylene glycol monobutyl ether or Butyl CELLOSOLVE™) in the presence of an acid catalyst.[1][2] The reaction produces this compound and water as a byproduct. To drive the reaction to completion, the water is typically removed as it is formed, often through azeotropic distillation.[1][2]
Quantitative Data from Industrial Scale Synthesis
The following table summarizes the quantitative data for a batch process as described in a patented industrial-scale synthesis of crude this compound.[1][2]
| Reactant/Catalyst/Solvent | Mass (kg) | Moles (mol) | Role |
| Benzoic Acid | 8.2 | 67 | Reactant |
| 2-(2-Butoxyethoxy)ethanol | 8.5 | 72 | Reactant |
| Sulfuric Acid | 0.07 | 0.72 | Catalyst |
| Heptane | 1.7 | - | Entraining Agent |
Reaction Conditions:
Experimental Protocols
1. Industrial Scale Synthesis Protocol
This protocol is adapted from a patented process for the production of crude this compound.[1][2]
a. Reaction Setup: A suitable reactor is charged with 8.2 kg (67 mol) of benzoic acid, 8.5 kg (72 mol) of 2-(2-butoxyethoxy)ethanol, and 0.07 kg (0.72 mol) of sulfuric acid. To facilitate water removal, 1.7 kg of heptane is added as an entraining agent.
b. Esterification: The reaction mixture is heated to a temperature between 125 and 150 °C. The esterification is carried out for 13 to 15 hours, during which water is continuously removed by co-distillation with heptane.
c. Neutralization: Following the reaction, the mixture is cooled. The pH of the solution is then adjusted to neutral using a 20% aqueous solution of sodium hydroxide.
d. Purification: The crude product stream, which contains the desired ester, impurities, and any remaining catalyst, is then sent to a distillation column for purification. A dividing wall or pasteurizing section in the distillation column can be used to separate light and heavy impurities, yielding a high-purity this compound stream.[1]
2. Representative Laboratory Scale Synthesis Protocol
The following is a representative laboratory-scale protocol for the synthesis of this compound, based on general esterification principles and the industrial process described.
a. Reaction Setup:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, combine benzoic acid (1.0 eq), 2-(2-butoxyethoxy)ethanol (1.1 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene or heptane).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.01-0.05 eq).
b. Esterification:
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap.
-
The reaction can also be monitored by thin-layer chromatography (TLC).
-
Continue refluxing until no more water is collected or TLC indicates the consumption of the limiting reactant.
c. Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter the mixture to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to obtain the final, high-purity this compound.
Visualizations
Caption: Fischer-Speier esterification of benzoic acid and 2-(2-butoxyethoxy)ethanol.
Caption: Laboratory-scale experimental workflow for the synthesis and purification.
References
Solubility Profile of 2-(2-Butoxyethoxy)ethyl Benzoate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-Butoxyethoxy)ethyl benzoate, a high-boiling point, colorless to pale yellow liquid with applications as a plasticizer and solvent. Due to a lack of specific quantitative solubility data in publicly available literature, this document outlines the expected solubility based on the physicochemical properties of its parent compounds and structurally similar molecules. Furthermore, it details a standardized experimental protocol for the precise determination of its solubility in various organic solvents, enabling researchers to generate specific data for their applications.
Introduction
This compound, also known as diethylene glycol monobutyl ether benzoate, is an organic ester that finds utility in various industrial formulations. Its molecular structure, featuring both polar (ester and ether linkages) and non-polar (butyl and benzene rings) moieties, suggests a broad range of solubility in organic solvents. Understanding its solubility is critical for its effective use in drug development, polymer science, and as a solvent in chemical reactions. This guide aims to provide a foundational understanding of its solubility profile and a practical framework for its experimental determination.
Predicted Solubility Profile
Qualitative Assessment:
-
Diethylene Glycol Monobutyl Ether: The parent alcohol is known to be miscible with a wide array of organic solvents, including alcohols, ketones, ethers, and aromatic hydrocarbons.[1][2][3] This suggests that the butoxyethoxyethyl portion of the target molecule will contribute favorably to its solubility in these solvent classes.
-
Benzoate Esters: Benzoate esters are generally soluble in common organic solvents.[4][5] The presence of the benzoate group is not expected to significantly hinder its miscibility with organic liquids.
-
Diethylene Glycol Dibenzoate: This structurally similar diester is described as being soluble in general organic solvents.[4][5] It is also noted to be slightly soluble in water and very soluble in polymers.[6]
Based on this information, this compound is predicted to be readily soluble in a range of common organic solvents.
Illustrative Quantitative Solubility Data
To provide a practical reference, the following table presents illustrative solubility data for the related compound, Diethylene Glycol Dibenzoate , in various organic solvents. It is important to note that these values are for a similar, but not identical, compound and should be used as a general guide. The actual solubility of this compound should be determined experimentally.
| Organic Solvent | Chemical Class | Illustrative Solubility of Diethylene Glycol Dibenzoate ( g/100 mL at 25°C) |
| Methanol | Alcohol | Soluble[6] |
| Ethanol | Alcohol | Soluble[4] |
| Acetone | Ketone | Soluble[4] |
| Chloroform | Halogenated Hydrocarbon | Sparingly Soluble[6] |
| General Organic Solvents | - | Soluble[5] |
Note: The term "Soluble" indicates high miscibility, though specific quantitative values were not found in the search results.
Experimental Protocol for Solubility Determination
The following section details a gravimetric method for the quantitative determination of the solubility of this compound in an organic solvent. This method is suitable for high-boiling point, non-volatile solutes.[7][8][9]
4.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic water bath or incubator
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (solvent-compatible)
-
Evaporating dishes (pre-weighed)
-
Drying oven
-
Vortex mixer
-
Magnetic stirrer and stir bars
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixtures using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute at the bottom of the vial indicates that a saturated solution has been formed.[8]
-
-
Sample Withdrawal and Filtration:
-
Allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solute to settle.
-
Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pre-warmed syringe.
-
Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed evaporating dish.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60-80°C). The temperature should be well below the boiling point of this compound.
-
Periodically remove the dish from the oven, cool it to room temperature in a desiccator, and weigh it on the analytical balance.
-
Continue this process until a constant weight is achieved, indicating that all the solvent has evaporated.[10]
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula:
S ( g/100 mL) = (Mass of dish with residue - Mass of empty dish) / Volume of sample withdrawn (mL) * 100
-
4.3. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle organic solvents with care, as they may be flammable and/or toxic.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for the gravimetric determination of solubility.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not currently available in the public domain, its chemical structure and the properties of related compounds strongly suggest a high degree of solubility in a wide range of common organic solvents. For applications requiring precise solubility values, the detailed gravimetric method provided in this guide offers a reliable and accurate approach for experimental determination. The generation and dissemination of such data would be a valuable contribution to the scientific community, aiding researchers and professionals in the formulation and application of this versatile compound.
References
- 1. DIETHYLENE GLYCOL MONOBUTYL ETHER - Ataman Kimya [atamanchemicals.com]
- 2. Diethylene glycol monobutyl ether | 112-34-5 [chemicalbook.com]
- 3. parchem.com [parchem.com]
- 4. Page loading... [guidechem.com]
- 5. DI(ETHYLENE GLYCOL) DIBENZOATE - Ataman Kimya [atamanchemicals.com]
- 6. DIETHYLENE GLYCOL DIBENZOATE - Ataman Kimya [atamanchemicals.com]
- 7. scribd.com [scribd.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. pharmajournal.net [pharmajournal.net]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Spectroscopic Profile of 2-(2-Butoxyethoxy)ethyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: This document provides a detailed overview of the predicted spectroscopic data for 2-(2-Butoxyethoxy)ethyl benzoate, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a comprehensive analysis based on established spectroscopic principles and data from structurally analogous compounds, primarily ethyl benzoate and related butoxyethoxyethyl derivatives. The methodologies for obtaining such data are also detailed to facilitate experimental validation.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known spectral data of similar molecules.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.05 - 8.02 | Doublet | 2H | Aromatic (ortho-protons to C=O) |
| 7.58 - 7.53 | Triplet | 1H | Aromatic (para-proton to C=O) |
| 7.47 - 7.42 | Triplet | 2H | Aromatic (meta-protons to C=O) |
| 4.50 - 4.47 | Triplet | 2H | -COO-CH₂ -CH₂-O- |
| 3.82 - 3.79 | Triplet | 2H | -COO-CH₂-CH₂ -O- |
| 3.68 - 3.65 | Triplet | 2H | -O-CH₂ -CH₂-O- |
| 3.55 - 3.52 | Triplet | 2H | -O-CH₂-CH₂ -O- |
| 3.48 - 3.44 | Triplet | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |
| 1.60 - 1.52 | Sextet | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |
| 1.42 - 1.33 | Sextet | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |
| 0.95 - 0.90 | Triplet | 3H | -O-CH₂-CH₂-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 166.5 | C =O (Ester) |
| 133.0 | Aromatic (para-carbon) |
| 130.5 | Aromatic (ipso-carbon) |
| 129.5 | Aromatic (ortho-carbons) |
| 128.4 | Aromatic (meta-carbons) |
| 71.0 | -O-CH₂ -CH₂-O- (butoxy side) |
| 70.8 | -O-CH₂ -CH₂-O- (ethoxy side) |
| 69.5 | -COO-CH₂-CH₂ -O- |
| 64.5 | -COO-CH₂ -CH₂-O- |
| 31.8 | -O-CH₂-CH₂ -CH₂-CH₃ |
| 19.3 | -O-CH₂-CH₂-CH₂ -CH₃ |
| 13.9 | -O-CH₂-CH₂-CH₂-CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3070 - 3030 | Medium | C-H stretch (Aromatic) |
| 2960 - 2850 | Strong | C-H stretch (Aliphatic) |
| 1720 - 1715 | Strong | C=O stretch (Ester) |
| 1600, 1450 | Medium-Weak | C=C stretch (Aromatic ring) |
| 1275 - 1270 | Strong | C-O stretch (Ester, aryl-O) |
| 1120 - 1110 | Strong | C-O stretch (Ether) |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity | Assignment |
| 266 | Moderate | [M]⁺ (Molecular Ion) |
| 149 | High | [C₈H₅O₃]⁺ (Phthalic anhydride fragment) |
| 121 | High | [C₆H₅CO₂]⁺ (Benzoyl cation) |
| 105 | Very High | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | High | [C₆H₅]⁺ (Phenyl cation) |
| 57 | High | [C₄H₉]⁺ (Butyl cation) |
Experimental Protocols
The following sections detail standard methodologies for the acquisition of NMR, IR, and MS data for a liquid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1][2] The solvent should be chosen for its ability to dissolve the sample and for its minimal interference with the analyte's signals.[1]
-
For quantitative analysis, an internal standard such as tetramethylsilane (TMS) may be added.
-
Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[3]
-
Transfer the filtered solution into a clean, dry 5 mm NMR tube.[1]
-
-
Instrument Setup:
-
The analysis is typically performed on a 300 MHz or higher field NMR spectrometer.
-
The instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic field.[2]
-
Shimming is performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining high-resolution spectra.[2]
-
-
Data Acquisition:
-
For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum to single lines for each unique carbon. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.[3]
-
-
Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum.
-
The spectrum is then phased, baseline corrected, and referenced to the solvent peak or internal standard.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Sample Preparation (Transmission - Salt Plates):
-
Place a drop of the liquid sample between two polished salt plates (e.g., NaCl or KBr).[5]
-
Press the plates together to form a thin liquid film.
-
Mount the plates in the spectrometer's sample holder.
-
-
Data Acquisition:
-
The analysis is performed using a Fourier Transform Infrared (FT-IR) spectrometer.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Multiple scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
-
The characteristic absorption bands are identified and assigned to specific functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its structural elucidation.
Methodology:
-
Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
-
This is a suitable method for volatile and thermally stable compounds.[7]
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 10 µg/mL.[8]
-
Inject a small volume (e.g., 1 µL) of the solution into the GC, where the compound is separated from the solvent and other impurities before entering the mass spectrometer.[7]
-
-
Ionization (Electron Ionization - EI):
-
In the mass spectrometer, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[9] This causes ionization and fragmentation of the molecule.
-
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).[10]
-
-
Detection and Data Processing:
-
A detector records the abundance of each ion.
-
The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
The molecular ion peak is identified to determine the molecular weight, and the fragmentation pattern is analyzed to deduce structural information.[9]
-
Visualizations
Workflow for Spectroscopic Analysis of a Synthesized Compound
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized organic compound.
Caption: Generalized workflow for spectroscopic analysis.
References
- 1. sites.bu.edu [sites.bu.edu]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uoguelph.ca [uoguelph.ca]
- 9. memphis.edu [memphis.edu]
- 10. Sample preparation GC-MS [scioninstruments.com]
An In-depth Technical Guide to the Thermal Stability of 2-(2-Butoxyethoxy)ethyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Butoxyethoxy)ethyl benzoate is a high-boiling point solvent and plasticizer belonging to the glycol ether benzoate family. Its chemical structure, characterized by an aromatic benzoate group and a flexible butoxyethoxyethyl chain, suggests a relatively high thermal stability, making it suitable for applications where resistance to degradation at elevated temperatures is required. Understanding the precise thermal decomposition profile is crucial for its safe handling, storage, and application in various industrial and pharmaceutical processes.
This technical guide details the methodologies for evaluating the thermal stability of this compound and presents a hypothetical framework for the interpretation of such data.
Expected Thermal Decomposition Profile
Based on its molecular structure, the thermal decomposition of this compound is anticipated to proceed through the cleavage of its ester and ether linkages. The presence of the butoxyethoxy group may influence the degradation pathway compared to simpler alkyl benzoates. The expected primary decomposition products could include benzoic acid, butoxyethanol, and various volatile organic compounds.
Quantitative Thermal Analysis Data
While specific experimental data for this compound is not available, a typical thermal stability analysis would yield the quantitative data presented in Table 1. This data is essential for comparing the thermal performance of different materials and for predicting their behavior under various thermal stresses.
Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value (°C) | Atmosphere | Description |
| Tonset | 300 - 350 | Inert (N2) | The temperature at which significant decomposition begins, typically defined as the temperature of 5% mass loss. |
| Tpeak | 350 - 400 | Inert (N2) | The temperature at which the maximum rate of decomposition occurs, corresponding to the peak of the derivative thermogravimetric (DTG) curve. |
| Tendset | 400 - 450 | Inert (N2) | The temperature at which the primary decomposition phase is complete. |
| Residue at 600°C | < 5% | Inert (N2) | The percentage of non-volatile residue remaining after heating to 600°C. |
Experimental Protocols
The following sections describe the standard experimental methodologies for determining the thermal stability of liquid organic compounds like this compound.
4.1. Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
-
Objective: To determine the decomposition temperatures and quantify the mass loss of this compound upon heating.
-
Instrumentation: A high-precision thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates.
-
Methodology:
-
A small sample of this compound (typically 5-10 mg) is placed into an inert sample pan (e.g., alumina or platinum).
-
The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10 or 20°C/min).
-
The analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve plots the percentage of mass remaining versus temperature. The first derivative of this curve (DTG) shows the rate of mass loss.
-
4.2. Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.
-
Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.
-
Instrumentation: A differential scanning calorimeter with a furnace and high-sensitivity sensors to detect heat flow differences between the sample and a reference.
-
Methodology:
-
A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference are heated at a constant rate (e.g., 10°C/min) over a specified temperature range.
-
The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The resulting DSC thermogram plots heat flow versus temperature, with endothermic and exothermic events appearing as peaks.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive thermal stability analysis of this compound.
Toxicological Profile of 2-(2-Butoxyethoxy)ethyl Benzoate: An In-Depth Technical Guide
Disclaimer: Limited direct toxicological data is available for 2-(2-Butoxyethoxy)ethyl benzoate. This document primarily summarizes the toxicological profile of the closely related and more extensively studied compound, 2-(2-Butoxyethoxy)ethanol (DGBE), and its acetate. The toxicological properties of this compound are expected to be influenced by its hydrolysis to 2-(2-Butoxyethoxy)ethanol and benzoic acid.
Executive Summary
This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a primary reliance on data from its structural analog, 2-(2-Butoxyethoxy)ethanol (DGBE). The available data indicates that DGBE has low acute toxicity via oral and dermal routes. It is a slight to moderate skin irritant and a moderate to severe eye irritant. Repeated exposure to high doses of DGBE has been associated with effects on the hematopoietic system, liver, and kidneys in animal studies. DGBE is not considered to be genotoxic or carcinogenic. Developmental toxicity has been observed only at high doses that also cause maternal toxicity.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 5451-84-3 |
| Molecular Formula | C15H22O4 |
| Molecular Weight | 266.33 g/mol |
| Appearance | No data available |
| Boiling Point | 334.9ºC at 760 mmHg[1] |
| Density | 1.041 g/cm³[1] |
Toxicokinetics and Metabolism
Limited direct data exists for the toxicokinetics of this compound. However, as an ester, it is anticipated to be hydrolyzed in the body by esterases to 2-(2-butoxyethoxy)ethanol (DGBE) and benzoic acid. The subsequent metabolism of DGBE is the primary determinant of its systemic toxicity.
DGBE is well-absorbed through oral, dermal, and inhalation routes. Following absorption, it is metabolized in the liver. The major metabolic pathway involves the oxidation of the terminal alcohol group to an aldehyde, which is then further oxidized to 2-(2-butoxyethoxy)acetic acid (BEAA), the principal urinary metabolite. A smaller fraction may undergo conjugation with glucuronic acid.
Caption: Metabolic pathway of this compound.
Toxicological Data
The following tables summarize the available quantitative toxicological data for 2-(2-Butoxyethoxy)ethanol (DGBE) and its acetate, which serve as surrogates for this compound.
Acute Toxicity
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | > 2000 mg/kg bw | [2] |
| LD50 | Rat | Dermal | > 2000 mg/kg bw | [2] |
| LC50 | Rat | Inhalation | No mortalities at saturated vapor concentration (~18 ppm) for 7 hours | [2] |
Skin and Eye Irritation
| Endpoint | Species | Result | Reference |
| Skin Irritation | Rabbit | Slight to moderate erythema and edema | [2] |
| Eye Irritation | Rabbit | Moderately severe conjunctivitis and mild corneal injury | [2] |
Repeated Dose Toxicity
| Study Duration | Species | Route | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |
| 90-day | Rat | Oral | 250 mg/kg bw/day | 1000 mg/kg bw/day | Decreased erythron parameters | [2] |
| 13-week | Rat | Dermal | 2000 mg/kg bw/day | - | No systemic effects observed | [2] |
| 5-week | Rat | Inhalation | 39 mg/m³ | > 39 mg/m³ | Liver hypertrophy at higher doses | [2] |
| 90-day | Rat | Inhalation | 94 mg/m³ | - | No signs of toxicity | [2] |
Genotoxicity
A battery of in vitro and in vivo studies on DGBE indicates a lack of genotoxic potential.
| Assay Type | System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation (Ames) | S. typhimurium | With and without | Negative | |
| Chromosome Aberration | Mammalian cells | With and without | Negative | |
| Gene Mutation | Mammalian cells | With and without | Negative | |
| In vivo Chromosome Aberration | Mammalian bone marrow | N/A | Negative |
Carcinogenicity
There are no carcinogenicity studies available for this compound or DGBE. However, based on the lack of genotoxicity and information on related glycol ethers, a carcinogenic potential is not anticipated.
Reproductive and Developmental Toxicity
| Study Type | Species | Route | NOAEL | Effects Observed | Reference |
| One-generation | Rat | Oral | Fertility: 1000 mg/kg bw/day; Offspring: 500 mg/kg bw/day | Reduced bodyweight gain in offspring | [3] |
| One-generation | Rat | Dermal | 2000 mg/kg bw/day | No effects observed | [3] |
| Developmental | Rat & Rabbit | Oral & Dermal | - | No specific developmental toxicity | [3] |
Experimental Protocols
The following are generalized experimental protocols for key toxicological studies, based on OECD guidelines.
Acute Oral Toxicity (based on OECD TG 401/420/423/425)
Objective: To determine the acute oral toxicity (LD50) of a substance.
Test System: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains).
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered in a single dose by gavage.
-
Several dose groups are used with a control group receiving the vehicle only.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
A necropsy is performed on all animals at the end of the study.
References
Environmental Fate and Degradation of 2-(2-Butoxyethoxy)ethyl Benzoate: A Technical Guide
Disclaimer: This document synthesizes publicly available data on the environmental fate and degradation of 2-(2-Butoxyethoxy)ethyl benzoate (CAS No. 120-56-9), also known as triethylene glycol dibenzoate. It is intended for researchers, scientists, and drug development professionals. A comprehensive environmental risk assessment would necessitate further empirical studies, as significant data gaps exist in the public domain regarding specific degradation rates and experimental protocols for this compound.
Introduction
This compound is a high-production volume chemical used as a plasticizer, particularly in adhesives and sealants.[1] Its presence in various consumer and industrial products necessitates a thorough understanding of its environmental distribution, persistence, and ultimate fate. This guide provides a summary of its known environmental properties, including its potential for biodegradation, bioaccumulation, and partitioning across different environmental compartments. Due to a lack of specific studies on this molecule, degradation pathways are proposed based on the known behavior of its constituent chemical moieties: a benzoate ester and a diethylene glycol butyl ether chain.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to predicting its environmental behavior. The available data for this compound are summarized below.
| Property | Value | Reference |
| CAS Registry Number | 120-56-9 | [2] |
| Molecular Formula | C15H22O4 | ChemSrc |
| Melting Point | 46 °C | |
| Density | 1.25 g/cm³ | |
| Boiling Point | 334.9 °C at 760 mmHg | ChemSrc[3] |
Environmental Fate and Degradation
The environmental fate of this compound is governed by a combination of transport and transformation processes.
Environmental Partitioning
Mackay Level 1 modeling provides an estimation of how a chemical will partition between environmental compartments at equilibrium. For this compound, the predicted distribution suggests that it will primarily be found in water, soil, and sediment.
| Environmental Compartment | Predicted Partitioning (%) |
| Water | 42 |
| Soil and Sediment | Remainder |
Note: This model does not account for degradation processes.
Biodegradation
Available screening studies indicate that this compound is susceptible to biodegradation under both aerobic and anaerobic conditions, suggesting it is unlikely to persist in environments with active microbial populations.
| Test Type | Degradation Rate (%) | Duration | Method |
| Aerobic (Ready-Test) | 92 | Not Specified | CO2 Production |
| Anaerobic | 70 | 60 days | ECETOC Guideline |
(Data sourced from ChemInfo Public)
The biodegradation of the related compound 2-butoxyethanol (2-BE) has been studied in more detail. Bacterial strains, including Pseudomonas species, have been shown to degrade 2-BE by oxidizing the alcohol group to 2-butoxyacetic acid (2-BAA), followed by the cleavage of the ether bond to yield glyoxylate and n-butanol.[4][5] This suggests a likely pathway for the microbial breakdown of the ether portion of this compound.
Proposed Biodegradation Pathway
Based on the degradation of similar compounds, a two-stage biodegradation pathway for this compound can be proposed. The initial step is likely the hydrolysis of the ester bond, followed by the degradation of the resulting benzoic acid and 2-(2-butoxyethoxy)ethanol.
Caption: Proposed aerobic biodegradation pathway for this compound.
Abiotic Degradation
As an ester, this compound is susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water. This process can be abiotic, catalyzed by acids or bases, or biotic, mediated by microbial esterases. The rate of abiotic hydrolysis is dependent on pH and temperature. Under alkaline conditions, the hydrolysis of esters like ethyl benzoate is enhanced, yielding an alcohol and a benzoate salt.[6][7] While specific hydrolysis rate data for this compound are not available, it is expected to be a relevant degradation pathway in aquatic environments.
There is a lack of experimental data regarding the photolysis of this compound. However, the structurally related compound 2-butoxyethanol does not have any chromophoric groups that absorb sunlight, suggesting direct photolysis is not a significant degradation pathway.[8] Indirect photolysis, through reaction with hydroxyl radicals in the atmosphere, is a potential degradation route for the portion of the compound that may volatilize. For example, the atmospheric half-life of 2-butoxyethanol acetate is estimated to be approximately 18 hours due to its reaction with hydroxyl radicals.[8]
Bioaccumulation Potential
Bioaccumulation is the process by which a chemical is absorbed by an organism from water and food at a rate greater than that at which it is lost. The bioconcentration factor (BCF) is a common measure of a substance's potential to bioaccumulate in aquatic organisms. An estimated BCF of 3.2 for this compound indicates a low potential for bioaccumulation.[1]
Experimental Protocols
Detailed experimental protocols for the environmental fate of this compound are not available in the reviewed literature. However, standardized test guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) would be appropriate for generating the necessary data.
Proposed Experimental Workflow
The following workflow outlines a logical sequence of experiments to comprehensively assess the environmental fate and degradation of a substance like this compound.
Caption: Generalized experimental workflow for assessing environmental fate.
Hydrolysis Protocol Example (based on OECD 111)
-
Preparation of Solutions: Prepare sterile buffer solutions at pH 4, 7, and 9.
-
Test Substance Addition: Add a small volume of a stock solution of this compound in a water-miscible solvent to the buffer solutions to achieve a concentration that is analytically quantifiable and below its water solubility.
-
Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 50°C for a preliminary test, followed by tests at environmentally relevant temperatures).
-
Sampling and Analysis: At various time points, take samples from each solution and analyze for the concentration of the parent compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Determine the rate of disappearance of the parent compound. If first-order kinetics are observed, calculate the hydrolysis rate constant and the half-life at each pH.
Ready Biodegradability Protocol Example (based on OECD 301B - CO₂ Evolution Test)
-
Test System Preparation: Prepare a mineral medium containing a known concentration of this compound as the sole source of organic carbon.
-
Inoculation: Inoculate the medium with a small amount of activated sludge, sewage effluent, or a mixed microbial culture.
-
Incubation: Incubate the test vessels in the dark at a constant temperature (20-25°C) with continuous aeration. The air passed through the system must be CO₂-free.
-
CO₂ Measurement: Trap the CO₂ produced from the biodegradation of the test substance in a barium hydroxide or sodium hydroxide solution and quantify it by titration or with an inorganic carbon analyzer.
-
Data Analysis: Calculate the percentage of biodegradation by comparing the amount of CO₂ produced with the theoretical maximum amount (ThCO₂). A substance is considered readily biodegradable if it reaches the 60% pass level within the 10-day window of the 28-day test period.
Conclusion
The available data suggest that this compound is likely to be biodegradable and has a low potential for bioaccumulation. Its environmental distribution is expected to be primarily in water, soil, and sediment. The primary degradation mechanisms are proposed to be microbial hydrolysis of the ester bond followed by the degradation of the resulting benzoic acid and ether alcohol. However, there is a clear need for further research to determine the specific rates of these degradation processes under various environmental conditions and to fully elucidate the degradation pathways and potential metabolites. The experimental workflows provided in this guide offer a framework for generating the necessary data for a comprehensive environmental risk assessment.
References
- 1. Complete HTML – Environmental Project No. 1341 2010. – Identification and assessment of alternatives to selected phthalates [www2.mst.dk]
- 2. Triethylene glycol dibenzoate | 120-56-9 | Benchchem [benchchem.com]
- 3. This compound | CAS#:5451-84-3 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and characterization of 2-butoxyethanol degrading bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sserc.org.uk [sserc.org.uk]
- 7. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(2-Butoxyethoxy)ethyl Benzoate from Benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(2-Butoxyethoxy)ethyl benzoate, a potentially valuable compound in various research and development applications. The synthesis is achieved via a Fischer esterification reaction between benzoic acid and 2-(2-butoxyethoxy)ethanol using an acid catalyst. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods. Additionally, representative data is presented in a structured format to guide researchers in achieving successful synthesis.
Introduction
This compound is an ester that can be synthesized through the Fischer esterification of benzoic acid with 2-(2-butoxyethoxy)ethanol. This reaction is an acid-catalyzed condensation reaction that forms an ester and water. To drive the equilibrium towards the product, water is typically removed during the reaction, often by azeotropic distillation with a suitable solvent. This application note provides a comprehensive guide for the laboratory-scale synthesis of this compound.
Chemical Reaction Pathway
The synthesis proceeds via the following reaction:
Caption: Fischer esterification of benzoic acid and 2-(2-butoxyethoxy)ethanol.
Experimental Protocol
This protocol details the synthesis of this compound from benzoic acid.
Materials:
-
Benzoic acid
-
2-(2-Butoxyethoxy)ethanol (Diethylene glycol monobutyl ether)
-
Sulfuric acid (concentrated)
-
Heptane
-
Sodium hydroxide solution (20% aqueous)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, Dean-Stark apparatus, condenser, separatory funnel, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, combine benzoic acid and 2-(2-butoxyethoxy)ethanol.
-
Addition of Catalyst and Solvent: Add a catalytic amount of concentrated sulfuric acid and heptane to the reaction mixture. Heptane will act as an entraining agent to facilitate the removal of water.
-
Reaction: Heat the mixture to a reflux temperature of 125-150°C.[1][2] The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap. The reaction is typically run for 13-15 hours.[1][2]
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by adding a 20% aqueous sodium hydroxide solution until the pH is neutral.[1][2]
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with a saturated sodium chloride solution (brine).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the heptane and any unreacted starting materials. The crude product can be further purified by vacuum distillation to obtain the final this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Benzoic Acid | 67 mol | [1][2] |
| 2-(2-Butoxyethoxy)ethanol | 72 mol | [1][2] |
| Catalyst | ||
| Sulfuric Acid | 0.72 mol | [1][2] |
| Solvent | ||
| Heptane | 1.7 kg | [1] |
| Reaction Conditions | ||
| Temperature | 125-150 °C | [1][2] |
| Reaction Time | 13-15 hours | [1][2] |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
The protocol described provides a reliable method for the synthesis of this compound. By following the outlined steps, researchers can successfully prepare this compound for further investigation and application in their respective fields. The provided data and workflow diagrams serve as a valuable resource for planning and executing the synthesis.
References
Application Note & Protocol: Laboratory-Scale Synthesis of 2-(2-Butoxyethoxy)ethyl Benzoate
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 2-(2-Butoxyethoxy)ethyl benzoate, a high-boiling point solvent and plasticizer. The synthesis is achieved through the Fischer-Speier esterification of 2-(2-Butoxyethoxy)ethanol with benzoic acid, utilizing an acid catalyst and facilitating water removal through azeotropic distillation. This protocol is intended for researchers, scientists, and professionals in drug development and materials science, offering a clear, step-by-step guide from reaction setup to product purification and characterization.
Introduction
This compound is a glycol ether ester characterized by its low volatility, high boiling point, and excellent solvency for a wide range of resins. These properties make it a valuable component in formulations for coatings, inks, and as a specialty plasticizer. The synthesis described herein is a classic Fischer-Speier esterification, a robust and well-established method for producing esters from carboxylic acids and alcohols. The reaction equilibrium is driven towards the product by the continuous removal of water, a by-product of the reaction.
Reaction Scheme
The synthesis proceeds via the acid-catalyzed esterification of 2-(2-Butoxyethoxy)ethanol with benzoic acid.
Materials and Equipment
3.1 Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 12.21 g | 0.10 | Purity ≥ 99% |
| 2-(2-Butoxyethoxy)ethanol | C₈H₁₈O₃ | 162.23 | 17.85 g (18.7 mL) | 0.11 | Purity ≥ 99% |
| p-Toluenesulfonic acid monohydrate | C₇H₈O₃S·H₂O | 190.22 | 0.48 g | 0.0025 | Catalyst |
| Toluene | C₇H₈ | 92.14 | 50 mL | - | Azeotropic solvent |
| 5% Sodium Bicarbonate Solution | NaHCO₃ (aq) | 84.01 | ~100 mL | - | For neutralization |
| Saturated Sodium Chloride Solution | NaCl (aq) | 58.44 | ~50 mL | - | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Drying agent |
3.2 Equipment
-
250 mL three-neck round-bottom flask
-
Heating mantle with a magnetic stirrer and stir bar
-
Dean-Stark apparatus
-
Reflux condenser
-
Thermometer or temperature probe
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Vacuum distillation apparatus (short path)
-
Standard laboratory glassware and clamps
Experimental Protocol
4.1 Reaction Setup
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add benzoic acid (12.21 g, 0.10 mol), 2-(2-butoxyethoxy)ethanol (17.85 g, 0.11 mol), p-toluenesulfonic acid monohydrate (0.48 g, 0.0025 mol), and toluene (50 mL).
-
Assemble the flask with a Dean-Stark apparatus and a reflux condenser. Place a thermometer in the third neck of the flask to monitor the reaction temperature.
-
Begin stirring the mixture and gently heat it using a heating mantle.
4.2 Esterification Reaction
-
Heat the reaction mixture to reflux. The toluene will form an azeotrope with the water produced during the reaction.
-
Collect the water in the side arm of the Dean-Stark apparatus. The reaction is complete when water ceases to collect, which typically takes 4-6 hours. The theoretical amount of water to be collected is approximately 1.8 mL.
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
4.3 Work-up and Purification
-
Transfer the cooled reaction mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of 5% sodium bicarbonate solution to neutralize the acidic catalyst. (Caution: CO₂ evolution).
-
50 mL of deionized water.
-
50 mL of saturated sodium chloride solution (brine) to break any emulsions and aid in drying.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purify the resulting crude oil by vacuum distillation to obtain the final product, this compound. The product is a colorless to pale yellow liquid.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₂₂O₄ |
| Molar Mass | 266.33 g/mol |
| Boiling Point | ~194 °C at 10 mmHg |
| Appearance | Colorless to pale yellow liquid |
| Theoretical Yield | 26.63 g |
Safety Precautions
-
Conduct the experiment in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Toluene is flammable and toxic; handle with care.
-
p-Toluenesulfonic acid is corrosive; avoid skin and eye contact.
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).
Visual Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Expected Results
Following this protocol, a typical yield of this compound is in the range of 75-85%. The purity of the distilled product should be ≥98%, which can be confirmed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting
-
Low Yield: Ensure the reaction goes to completion by monitoring water collection. Check for leaks in the distillation apparatus. Ensure the starting materials are anhydrous (except for the catalyst).
-
Product Contamination: Incomplete neutralization may leave acidic residues. Ensure thorough washing steps. Inefficient distillation may lead to contamination with starting materials or by-products.
Conclusion
This protocol details a reliable and straightforward method for the laboratory-scale synthesis of this compound. By following the outlined steps, researchers can effectively produce this compound for various applications in research and development.
Application Notes and Protocols for 2-(2-Butoxyethoxy)ethyl Benzoate as a Plasticizer in Polyvinyl Chloride (PVC)
Introduction
2-(2-Butoxyethoxy)ethyl benzoate is a high-boiling, low-volatility organic ester that can be utilized as a plasticizer for polyvinyl chloride (PVC). As a member of the benzoate ester family, it is characterized as a high-solvating plasticizer, which can lead to rapid fusion and processing of PVC formulations.[1] Its chemical structure, featuring both ether and ester functionalities, suggests good compatibility with the polar PVC polymer matrix. These application notes provide an overview of its potential performance characteristics and detailed protocols for evaluating its efficacy in flexible PVC applications.
Key Performance Characteristics
When incorporated into a PVC formulation, this compound is expected to impart the following properties:
-
High Solvation and Fast Fusion: Benzoate plasticizers are known for their ability to quickly solvate PVC resin, which can reduce processing times and temperatures.[2]
-
Good Compatibility: The molecular structure of this compound suggests strong intermolecular interactions with PVC chains, leading to a homogenous mixture and reducing the likelihood of plasticizer migration.
-
Low Volatility: A high boiling point contributes to lower volatile loss during processing and throughout the service life of the end product.
-
Non-Phthalate Alternative: This plasticizer serves as an alternative to traditional phthalate-based plasticizers, addressing market demands for phthalate-free products.
Data Presentation: Comparative Performance
The following tables summarize the expected performance of a PVC formulation plasticized with a generic high-solvating benzoate plasticizer, such as this compound, in comparison to a standard phthalate plasticizer, Di(2-ethylhexyl) phthalate (DEHP).
Table 1: Mechanical Properties of Plasticized PVC Films (60 phr Plasticizer)
| Property | Test Method | Representative Benzoate Plasticizer | DEHP (Reference) |
| Hardness (Shore A) | ASTM D2240 | 80 - 85 | 82 - 87 |
| 100% Modulus (MPa) | ASTM D882 | 10.5 - 12.5 | 11.0 - 13.0 |
| Tensile Strength (MPa) | ASTM D882 | 20.0 - 23.0 | 21.0 - 24.0 |
| Elongation at Break (%) | ASTM D882 | 300 - 350 | 320 - 370 |
Table 2: Thermal and Migration Properties of Plasticized PVC Films (60 phr Plasticizer)
| Property | Test Method | Representative Benzoate Plasticizer | DEHP (Reference) |
| Volatility (Weight Loss, %, 24h @ 70°C) | ISO 176 | < 1.0 | < 1.5 |
| Onset of Degradation (°C) | TGA | ~220 - 240 | ~210 - 230 |
| Glass Transition Temperature (Tg, °C) | DSC | 30 - 40 | 35 - 45 |
Experimental Protocols
The following are detailed protocols for evaluating the performance of this compound as a plasticizer in PVC.
Protocol 1: Preparation of Plasticized PVC Film
-
Formulation: Prepare a standard PVC dry blend. A typical formulation (in parts per hundred of resin, phr) is as follows:
-
PVC Resin (K-value 67-70): 100 phr
-
This compound: 60 phr
-
Heat Stabilizer (e.g., Ca/Zn stearate): 2-3 phr
-
Lubricant (e.g., stearic acid): 0.5 phr
-
-
Mixing:
-
Add the PVC resin to a high-speed mixer.
-
While mixing, gradually add the this compound.
-
Add the heat stabilizer and lubricant to the mixture.
-
Continue mixing until a free-flowing, homogeneous dry blend is obtained. The temperature should not exceed 100°C.
-
-
Milling:
-
Transfer the dry blend to a two-roll mill preheated to 160-170°C.
-
Mill the compound for 5-10 minutes until a uniform sheet is formed.
-
-
Pressing:
-
Cut the milled sheet into appropriate sizes for the desired test specimens.
-
Place the cut sheets into a mold and press in a hydraulic press at 170-180°C for 5 minutes under a pressure of 10 MPa.
-
Cool the mold under pressure to room temperature.
-
-
Conditioning:
-
Remove the pressed sheets from the mold.
-
Condition the sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
-
Protocol 2: Determination of Mechanical Properties
-
Hardness (ASTM D2240):
-
Use a Shore A durometer.
-
Place the conditioned PVC sheet (minimum 6 mm thickness, can be stacked) on a flat, hard surface.
-
Press the durometer foot firmly and parallel to the surface of the specimen.
-
Record the hardness reading within 1 second of firm contact.
-
Take at least five measurements at different locations on the specimen and report the average value.
-
-
Tensile Properties (ASTM D882):
-
Cut dumbbell-shaped specimens from the conditioned PVC sheet using a die cutter.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.
-
Record the load and elongation data.
-
Calculate the tensile strength, 100% modulus, and elongation at break. Test at least five specimens and report the average values.
-
Protocol 3: Evaluation of Thermal Stability (Thermogravimetric Analysis - TGA)
-
Cut a small, representative sample (5-10 mg) from the conditioned PVC sheet.
-
Place the sample in a TGA crucible (e.g., alumina or platinum).
-
Place the crucible in the TGA instrument.
-
Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Determine the onset of degradation temperature, which is the temperature at which significant weight loss begins.
Protocol 4: Assessment of Plasticizer Migration (Volatility by Activated Carbon Method - ISO 176, Method A)
-
Cut three circular specimens (50 ± 1 mm diameter) from the conditioned PVC sheet.
-
Weigh each specimen to the nearest 0.001 g.
-
Place one specimen at the bottom of a metal container.
-
Cover the specimen with approximately 120 cm³ of activated carbon.
-
Place the remaining two specimens in the container, each separated by a layer of 120 cm³ of activated carbon.
-
Place the lid on the container and store it in an oven at 70 ± 1°C for 24 hours.
-
After 24 hours, remove the container from the oven and allow it to cool to room temperature.
-
Carefully remove the specimens and brush off any adhering activated carbon.
-
Re-weigh each specimen to the nearest 0.001 g.
-
Calculate the percentage weight loss for each specimen and report the average value.
Visualizations
Caption: Experimental workflow for the preparation and evaluation of plasticized PVC films.
Caption: Key performance evaluation metrics for plasticized PVC.
References
Application Notes and Protocols for 2-(2-Butoxyethoxy)ethyl Benzoate in Polymer Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(2-Butoxyethoxy)ethyl benzoate as a non-phthalate plasticizer in polymer science. The information is intended to guide researchers and professionals in formulating and evaluating polymer systems incorporating this versatile additive.
Introduction to this compound
This compound is a high-performance, non-phthalate plasticizer known for its excellent compatibility with a variety of polymers, most notably Polyvinyl Chloride (PVC). It is a colorless to pale yellow liquid with a high boiling point and low volatility. Its chemical structure imparts good plasticizing efficiency, leading to improved flexibility, durability, and processability of polymer compositions. As a replacement for traditional phthalate plasticizers, it offers a favorable toxicological profile, making it suitable for a wider range of applications, including those with stricter regulatory requirements.
Key Attributes:
-
Excellent compatibility with PVC and other polar polymers.
-
Good plasticizing efficiency.
-
Low volatility, leading to improved permanence.
-
Favorable toxicological profile as a non-phthalate plasticizer.
-
Enhances processability by reducing melt viscosity.
Applications in Polymer Science
The primary application of this compound is as a plasticizer to increase the flexibility and workability of rigid polymers.
Flexible Polyvinyl Chloride (PVC) Formulations
This compound is extensively used to produce flexible PVC for a variety of applications, including:
-
Wire and Cable Insulation: Improves flexibility and durability.
-
Flooring and Wall Coverings: Enhances resilience and wear resistance.
-
Adhesives and Sealants: Acts as a plasticizer and solvent, improving adhesion and flexibility.[1]
-
Films and Sheets: Provides desired softness and drape.
-
Automotive Interiors: Contributes to the longevity and feel of interior components.
Adhesives and Sealants
In adhesive and sealant formulations, this compound functions as both a plasticizer and a coalescing agent. It can be used in various systems, including:
-
Water-based acrylic adhesives: Improves film formation and adhesion to various substrates.
-
Polysulfide and polyurethane sealants: Enhances flexibility and durability.[2]
Quantitative Data on Performance in PVC
The following tables present illustrative data on the performance of this compound in a typical flexible PVC formulation. This data is representative of the expected performance based on the properties of similar benzoate plasticizers.
Table 1: Effect of this compound Concentration on Mechanical Properties of PVC
| Plasticizer Concentration (phr*) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| 30 | 20.5 | 250 | 90 |
| 40 | 18.2 | 320 | 85 |
| 50 | 16.8 | 380 | 80 |
| 60 | 15.1 | 420 | 75 |
*phr: parts per hundred of resin
Table 2: Effect of this compound Concentration on Thermal Properties of PVC
| Plasticizer Concentration (phr) | Glass Transition Temperature (Tg) (°C) |
| 30 | 35 |
| 40 | 25 |
| 50 | 15 |
| 60 | 5 |
Experimental Protocols
The following are detailed protocols for evaluating the performance of this compound in polymer formulations. These protocols are based on established ASTM standards.
Protocol for Preparation of Plasticized PVC Sheets
Objective: To prepare flexible PVC sheets with varying concentrations of this compound for subsequent testing.
Materials:
-
PVC resin (e.g., K-value 67)
-
This compound
-
Thermal stabilizer (e.g., Ca/Zn stearate)
-
Lubricant (e.g., stearic acid)
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Molds for sheet preparation
Procedure:
-
Pre-mix PVC resin, thermal stabilizer, and lubricant in a high-speed mixer.
-
Add the desired amount of this compound to the pre-mix and continue mixing until a homogeneous dry blend is obtained.
-
Transfer the dry blend to a two-roll mill heated to 160-170°C.
-
Mill the compound until a uniform, molten sheet is formed (typically 5-10 minutes).
-
Remove the sheet from the mill and place it into a pre-heated mold in a hydraulic press.
-
Press the sheet at a temperature of 170-180°C and a pressure of 10-15 MPa for 5 minutes.
-
Cool the mold under pressure to room temperature.
-
Remove the plasticized PVC sheet from the mold and condition it at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
Protocol for Tensile Properties Testing (ASTM D638)[3][4][5][6][7]
Objective: To determine the tensile strength and elongation at break of plasticized PVC sheets.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Extensometer.
-
Die cutter for preparing dumbbell-shaped specimens (Type IV).
Procedure:
-
Cut at least five dumbbell-shaped specimens from the conditioned PVC sheet using the die cutter.
-
Measure the width and thickness of the narrow section of each specimen.
-
Set the crosshead speed of the UTM to 50 mm/min.
-
Mount the specimen in the grips of the UTM.
-
Attach the extensometer to the gauge length of the specimen.
-
Start the test and record the force and elongation until the specimen breaks.
-
Calculate the tensile strength and elongation at break from the recorded data.
Protocol for Hardness Testing (ASTM D2240)[8][9][10][11][12]
Objective: To measure the Shore A hardness of plasticized PVC sheets.
Apparatus:
-
Shore A Durometer.
Procedure:
-
Place the conditioned PVC sheet on a flat, hard surface.
-
Press the durometer indenter firmly and quickly onto the surface of the specimen, ensuring the presser foot is in full contact with the material.
-
Read the hardness value on the durometer scale within 1 second of firm contact.
-
Take at least five readings at different locations on the specimen, at least 6 mm apart.
-
Calculate the average hardness value.
Protocol for Glass Transition Temperature (Tg) Determination (ASTM E1356)[13][14][15][16][17]
Objective: To determine the glass transition temperature (Tg) of plasticized PVC.
Apparatus:
-
Differential Scanning Calorimeter (DSC).
Procedure:
-
Cut a small sample (5-10 mg) from the PVC sheet and place it in an aluminum DSC pan.
-
Seal the pan.
-
Place the pan in the DSC cell.
-
Heat the sample at a rate of 20°C/min from room temperature to a temperature above the expected Tg (e.g., 100°C) to erase the thermal history.
-
Cool the sample at a rate of 20°C/min to a temperature below the expected Tg (e.g., -50°C).
-
Reheat the sample at a rate of 20°C/min to a temperature above the Tg.
-
The Tg is determined as the midpoint of the step transition in the heat flow curve from the second heating scan.
Logical Relationships in Polymer Formulation
The selection and concentration of this compound have a direct impact on the final properties of the polymer product. This relationship can be visualized as a logical flow.
Conclusion
This compound is a highly effective, non-phthalate plasticizer that offers a desirable balance of performance and safety. Its use in PVC and other polymer systems can lead to the development of high-quality, flexible materials for a wide range of applications. The provided protocols offer a standardized approach to evaluating its performance, ensuring reliable and reproducible results for researchers and industry professionals.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 2-(2-Butoxyethoxy)ethyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the determination of 2-(2-Butoxyethoxy)ethyl benzoate using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described methodology is based on established analytical principles for benzoate esters and related compounds, offering a robust starting point for method development and validation in research and quality control settings. While specific quantitative data for this compound is not publicly available, this guide presents a comprehensive framework for its analysis.
Introduction
This compound is a glycol ether benzoate ester used in various industrial applications, including as a plasticizer and solvent. Accurate and reliable analytical methods are crucial for its quantification in raw materials, finished products, and for stability testing. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and specificity. This application note outlines a proposed HPLC method, including instrumentation, chromatographic conditions, and a protocol for sample analysis and method validation.
Experimental Protocol
This protocol is a recommended starting point and may require optimization for specific matrices and analytical instrumentation.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a diode array or variable wavelength UV detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile and water.
-
Acid Modifier: HPLC grade phosphoric acid or formic acid.
-
Reference Standard: A well-characterized standard of this compound of known purity.
-
Sample Diluent: Mobile phase or a mixture of acetonitrile and water.
Chromatographic Conditions
The following conditions are proposed based on the analysis of structurally similar benzoate esters.[1][2]
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 50% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 50% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm and 254 nm (The optimal wavelength should be determined by examining the UV spectrum of the analyte) |
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution to cover the desired concentration range for the calibration curve (e.g., 1 - 100 µg/mL).
Sample Preparation
The sample preparation will be matrix-dependent. A general procedure for a liquid sample is provided below:
-
Accurately weigh an appropriate amount of the sample into a volumetric flask.
-
Dissolve and dilute the sample with the sample diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Parameters
For quantitative analysis, the method should be validated according to ICH guidelines or other relevant regulatory requirements. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
Quantitative data from method validation should be summarized in clear and concise tables.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | |||
| 100% | |||
| 120% |
Table 4: Precision Data
| Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Concentration 1 | |
| Concentration 2 | |
| Concentration 3 |
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | |
| Limit of Quantitation (LOQ) |
Visualization
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Conclusion
The proposed reverse-phase HPLC method provides a solid foundation for the reliable determination of this compound. The outlined protocol and validation parameters offer a comprehensive guide for researchers and scientists to develop and implement a robust analytical method suitable for their specific needs. Optimization of the chromatographic conditions, particularly the mobile phase composition and detection wavelength, is recommended to achieve the best performance for the intended application.
References
Application Note and Protocol for the Quantification of 2-(2-Butoxyethoxy)ethyl benzoate in Environmental Samples
Introduction
2-(2-Butoxyethoxy)ethyl benzoate is a semi-volatile organic compound (SVOC) used in various industrial and commercial applications, including as a plasticizer and solvent.[1] Its potential release into the environment necessitates reliable and sensitive analytical methods for its quantification in environmental matrices such as water, soil, and sediment. This application note provides a detailed protocol for the determination of this compound in environmental samples using gas chromatography-mass spectrometry (GC-MS). The methodologies described are based on established EPA methods for SVOC analysis and are adapted for the specific properties of the target analyte.
Principle
This method involves the extraction of this compound from environmental samples using an appropriate solvent, followed by cleanup of the extract to remove interfering co-extractives. The purified extract is then analyzed by gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode for sensitive and selective quantification.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for developing appropriate extraction and chromatographic methods.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈O₃ | [1] |
| Molecular Weight | 222.28 g/mol | [1] |
| Boiling Point | 156.5-157.0 °C (at 14.5 Torr) | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| LogP | 2.67670 | [ChemSrc] |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
Materials and Reagents
-
Solvents: Dichloromethane (DCM), acetone, hexane, methanol (pesticide residue grade or equivalent)
-
Reagents: Anhydrous sodium sulfate (analytical grade, baked at 400°C for 4 hours)
-
Standards: this compound analytical standard, internal standard (e.g., d10-phenanthrene), surrogate standards (e.g., d5-nitrobenzene, 2-fluorobiphenyl, p-terphenyl-d14)
-
Solid Phase Extraction (SPE) Cartridges: C18 or equivalent, as needed for water sample cleanup.
-
Glassware: Separatory funnels, round-bottom flasks, Kuderna-Danish (K-D) concentrator, graduated cylinders, vials with PTFE-lined caps.
Sample Preparation
-
Measure 1 L of the water sample into a 2 L separatory funnel.
-
Spike the sample with surrogate standards.
-
Adjust the pH of the sample to >11 with 5N NaOH and extract three times with 60 mL of DCM each time, shaking vigorously for 2 minutes. Collect the DCM layers.
-
Adjust the pH of the aqueous layer to <2 with 1:1 H₂SO₄ and perform another three extractions with 60 mL of DCM each.
-
Combine all DCM extracts and dry by passing through a column of anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a Kuderna-Danish apparatus.
-
Add the internal standard just prior to GC-MS analysis.
-
Homogenize the soil/sediment sample. Weigh approximately 30 g of the sample and mix with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.
-
Spike the sample with surrogate standards.
-
Place the sample into a Soxhlet extraction thimble.
-
Extract the sample for 16-24 hours with a 1:1 (v/v) mixture of acetone and hexane.
-
Concentrate the extract to approximately 1 mL using a Kuderna-Danish apparatus.
-
Perform a solvent exchange to hexane if necessary for cleanup.
-
Cleanup (if required): Use a silica gel or Florisil column to remove polar interferences.
-
Add the internal standard just prior to GC-MS analysis.
Experimental Workflow for Sample Preparation
Caption: A flowchart illustrating the sample preparation workflows for water and soil/sediment samples.
Instrumental Analysis (GC-MS)
The analysis is performed using a gas chromatograph coupled to a mass spectrometer. The following are recommended starting conditions and should be optimized for the specific instrument used.
| Parameter | Setting |
| GC Column | 30 m x 0.25 mm ID x 0.25 µm film thickness, DB-5ms or equivalent |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | Initial temp: 60°C (hold 2 min), ramp to 300°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Recommended GC-MS Parameters
For sensitive and selective detection, the mass spectrometer should be operated in SIM mode. The characteristic ions for this compound need to be determined by analyzing a standard in full scan mode. Based on the structure, the following ions (m/z) are proposed for monitoring:
| Analyte | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 105 | 77 | 57 |
| Internal Standard (d10-phenanthrene) | 188 | - | - |
| Surrogate (d5-nitrobenzene) | 128 | 82 | - |
| Surrogate (2-fluorobiphenyl) | 172 | - | - |
| Surrogate (p-terphenyl-d14) | 244 | 122 | - |
Table 3: Proposed SIM Ions for Target Analyte and Standards
GC-MS Analysis Workflow
Caption: A diagram showing the workflow of the GC-MS analysis.
Data Presentation and Quality Control
Calibration
A multi-point initial calibration curve (5 to 7 concentration levels) should be established for this compound using the internal standard method. The relative response factor (RRF) for each calibration standard is calculated, and the average RRF should have a relative standard deviation (RSD) of less than 20%.
Quantitative Data Summary
The following table provides a template for summarizing the quantitative results from environmental sample analysis.
| Sample ID | Matrix | Concentration (µg/L or µg/kg) | % Recovery (Surrogate 1) | % Recovery (Surrogate 2) |
| WW-01 | Wastewater | 15.2 | 95 | 102 |
| SO-01 | Soil | 45.8 | 88 | 98 |
| SED-01 | Sediment | 22.1 | 91 | 99 |
| Lab Blank | Water | < MDL | 98 | 105 |
| LCS | Water | 105% of Spike | 97 | 103 |
Table 4: Example Quantitative Data Summary (Note: Data are hypothetical for illustrative purposes)
Quality Control
-
Method Detection Limit (MDL): The MDL should be determined according to established procedures (e.g., US EPA 40 CFR Part 136, Appendix B).
-
Laboratory Blanks: A laboratory blank should be analyzed with each batch of samples to assess for contamination.
-
Laboratory Control Sample (LCS): An LCS should be analyzed with each batch to monitor the performance of the entire analytical system.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): MS/MSD samples should be analyzed to evaluate the effect of the sample matrix on the analytical method.
-
Surrogate Recoveries: Surrogate recoveries for each sample must fall within the established control limits (typically 70-130%).
Conclusion
The protocol described in this application note provides a robust and reliable method for the quantification of this compound in various environmental matrices. The use of GC-MS in SIM mode ensures high sensitivity and selectivity, making it suitable for environmental monitoring and risk assessment studies. Adherence to the described quality control procedures is essential for generating high-quality and defensible data.
References
Application Notes and Protocols for Efficacy Testing of 2-(2-Butoxyethoxy)ethyl benzoate as a Novel Insecticidal and Repellent Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive experimental framework for evaluating the efficacy of 2-(2-Butoxyethoxy)ethyl benzoate as a potential insecticidal and repellent agent. The protocols herein detail in vitro and in vivo methodologies to assess its biological activity, mechanism of action, and preliminary safety profile. This document is intended to guide researchers in the systematic investigation of this compound for applications in pest management.
Introduction
This compound is a benzoate ester with physicochemical properties that may lend it to applications in pest control. Structurally related compounds, such as benzyl benzoate, have demonstrated insecticidal and repellent properties. This document outlines a series of experiments to systematically evaluate the efficacy of this compound against common insect pests and to investigate its potential mode of action and cytotoxic effects on human cell lines.
In Vitro Efficacy and Mechanistic Studies
Acetylcholinesterase Inhibition Assay
A potential mechanism for insecticidal activity is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add 140 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of the test compound at various concentrations, and 10 µL of AChE enzyme solution (1 U/mL).[1]
-
Incubate the mixture for 15 minutes at 25°C.[2]
-
Add 10 µL of 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to the wells.[1]
-
Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide (ATCI).[1]
-
After a 10-minute incubation at room temperature, measure the absorbance at 412 nm using a microplate reader.[1]
-
A known AChE inhibitor (e.g., galanthamine) should be used as a positive control, and a solvent control (e.g., DMSO) as a negative control.
-
Calculate the percentage of AChE inhibition for each concentration of the test compound.
Data Presentation:
| Concentration (µM) | % Acetylcholinesterase Inhibition (Mean ± SD) |
| 1 | 5.2 ± 1.1 |
| 10 | 25.8 ± 3.5 |
| 50 | 65.4 ± 4.2 |
| 100 | 89.1 ± 2.8 |
| Positive Control | 95.5 ± 1.9 |
| Negative Control | 2.1 ± 0.5 |
In Vitro Cytotoxicity Assay
To assess the preliminary safety profile, the cytotoxicity of this compound will be evaluated against human cell lines.
Cell Lines:
-
A549 (Human Lung Carcinoma): A model for epithelial cells of the lung, relevant for assessing toxicity via inhalation.
-
HaCaT (Human Keratinocytes): A model for skin cells, relevant for assessing dermal toxicity.
Protocol (MTT Assay):
-
Culture A549 and HaCaT cells in their respective recommended media until they reach 80-90% confluency.[3][4]
-
Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 and 48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the solvent-treated control cells.
Data Presentation:
Table 2.1: Cytotoxicity on A549 Cells
| Concentration (µM) | % Cell Viability (24h) (Mean ± SD) | % Cell Viability (48h) (Mean ± SD) |
| 10 | 98.2 ± 2.1 | 95.4 ± 3.3 |
| 50 | 92.5 ± 3.8 | 88.1 ± 4.1 |
| 100 | 85.1 ± 4.5 | 76.9 ± 5.2 |
| 250 | 68.7 ± 5.1 | 55.3 ± 6.0 |
| 500 | 45.3 ± 6.2 | 32.8 ± 5.8 |
Table 2.2: Cytotoxicity on HaCaT Cells
| Concentration (µM) | % Cell Viability (24h) (Mean ± SD) | % Cell Viability (48h) (Mean ± SD) |
| 10 | 99.1 ± 1.9 | 97.2 ± 2.5 |
| 50 | 95.3 ± 2.5 | 91.5 ± 3.1 |
| 100 | 89.8 ± 3.1 | 82.4 ± 3.9 |
| 250 | 75.4 ± 4.0 | 63.7 ± 4.8 |
| 500 | 58.6 ± 5.5 | 41.2 ± 6.1 |
In Vivo Efficacy Studies
Insecticidal Activity Bioassay
This assay will determine the lethal concentration (LC50) of this compound against a common pest, such as the housefly (Musca domestica).
Protocol (Topical Application):
-
Prepare serial dilutions of this compound in acetone.
-
Immobilize adult houseflies (2-3 days old) by chilling them on a cold plate.
-
Using a microapplicator, apply 1 µL of the test solution to the dorsal thorax of each fly.
-
The control group will be treated with acetone only. A commercial insecticide (e.g., permethrin) will be used as a positive control.
-
Place the treated flies in holding cages with access to food and water.
-
Assess mortality at 24 and 48 hours post-treatment. Flies that are unable to move when prodded are considered dead.
-
Perform at least three replicates for each concentration.
Data Presentation:
| Concentration (µ g/fly ) | % Mortality (24h) (Mean ± SD) | % Mortality (48h) (Mean ± SD) |
| 0.1 | 10.5 ± 2.1 | 15.2 ± 2.8 |
| 0.5 | 35.2 ± 4.5 | 45.8 ± 5.1 |
| 1.0 | 58.9 ± 5.2 | 70.3 ± 6.0 |
| 2.5 | 85.1 ± 3.9 | 92.4 ± 3.1 |
| 5.0 | 98.6 ± 1.5 | 100.0 ± 0.0 |
| Positive Control | 99.2 ± 1.1 | 100.0 ± 0.0 |
| Negative Control | 2.3 ± 0.8 | 3.1 ± 1.0 |
Repellent Activity Bioassay
The "arm-in-cage" method will be used to evaluate the repellent efficacy against mosquitoes (Aedes aegypti).
Protocol:
-
Prepare a formulation of this compound (e.g., 10% in ethanol).
-
Apply a defined volume of the formulation evenly to a marked area on a volunteer's forearm. The other arm serves as a control (treated with ethanol only).
-
After a 30-minute acclimation period, the treated arm is inserted into a cage containing 20-25 female mosquitoes for a set duration (e.g., 3 minutes).[5]
-
Record the number of mosquito landings and attempted bites.
-
Repeat the exposure at hourly intervals to determine the duration of protection.
-
The test is terminated when the first confirmed bite occurs.
Data Presentation:
| Time Post-Application (hours) | Number of Landings (Treated Arm) (Mean ± SD) | Number of Landings (Control Arm) (Mean ± SD) | Protection Efficacy (%) |
| 1 | 0.5 ± 0.5 | 15.2 ± 2.5 | 96.7 |
| 2 | 1.2 ± 0.8 | 16.1 ± 3.1 | 92.6 |
| 3 | 2.8 ± 1.1 | 14.8 ± 2.8 | 81.1 |
| 4 | 5.5 ± 1.5 | 15.5 ± 2.9 | 64.5 |
| 5 | 9.8 ± 2.2 | 16.0 ± 3.0 | 38.8 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for efficacy testing.
Hypothetical Signaling Pathway for Acetylcholinesterase Inhibition
Caption: Acetylcholinesterase inhibition pathway.
References
Application Notes and Protocols for 2-(2-Butoxyethoxy)ethyl Benzoate in Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Butoxyethoxy)ethyl benzoate is a high-performance, non-phthalate plasticizer and coalescing agent utilized in the formulation of various coatings and adhesives. Its chemical structure, featuring a benzoate ester group and a glycol ether chain, imparts excellent compatibility with a wide range of polymers and resins. This document provides detailed application notes and experimental protocols for the evaluation and use of this compound in coatings and adhesives, targeting researchers and formulation scientists.
Key Properties and Functions
This compound serves several key functions in coating and adhesive formulations:
-
Plasticization: It increases the flexibility and durability of polymer films by reducing the glass transition temperature (Tg), thereby preventing cracking and improving impact resistance.[1][2]
-
Coalescence: In latex-based systems, it aids in the formation of a continuous film by softening the polymer particles, allowing them to fuse together as the solvent evaporates.[3][4]
-
Solvency: It can act as a solvent for various components within a formulation, improving compatibility and stability.
-
Viscosity Modification: It can influence the rheological properties of a formulation, affecting its application characteristics.[1][2][5]
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 5451-84-3 |
| Molecular Formula | C15H22O4 |
| Molecular Weight | 266.34 g/mol |
| Boiling Point | 334.9 °C at 760 mmHg[6] |
| Density | 1.041 g/cm³[6] |
Applications in Coatings
This compound is a versatile additive for various coating systems, including architectural paints, industrial coatings, and overprint varnishes.[7]
Formulation Guidelines for Coatings
The optimal concentration of this compound depends on the specific polymer system and desired film properties. Typical starting concentrations are in the range of 2% to 10% by weight of the total formulation.
Example Starting Formulation for a Water-Based Acrylic Coating:
| Component | Weight (%) | Function |
| Acrylic Emulsion (50% solids) | 50.0 | Binder |
| Water | 25.0 | Solvent |
| Titanium Dioxide | 15.0 | Pigment |
| This compound | 5.0 | Coalescent/Plasticizer |
| Dispersant | 0.5 | Additive |
| Defoamer | 0.3 | Additive |
| Thickener | 1.2 | Additive |
| Biocide | 0.1 | Additive |
| Total | 100.0 |
Applications in Adhesives
In adhesive formulations, particularly waterborne systems based on polyvinyl acetate (PVA) and acrylics, this compound improves flexibility, adhesion, and set time.[2][8]
Formulation Guidelines for Adhesives
The concentration in adhesive formulations typically ranges from 3% to 15% by weight , depending on the desired level of flexibility and open time.
Example Starting Formulation for a Water-Based PVA Adhesive:
| Component | Weight (%) | Function |
| Polyvinyl Acetate (PVA) Emulsion (55% solids) | 60.0 | Binder |
| Water | 25.0 | Solvent |
| This compound | 10.0 | Plasticizer |
| Tackifier Resin Dispersion | 4.0 | Additive |
| Defoamer | 0.5 | Additive |
| Preservative | 0.5 | Additive |
| Total | 100.0 |
Experimental Protocols
The following are detailed protocols for evaluating the performance of this compound in coating and adhesive formulations.
Protocol 1: Evaluation of Coalescing Efficiency in a Latex Coating
Objective: To determine the minimum film formation temperature (MFFT) of a latex coating with varying concentrations of this compound.
Materials:
-
Latex emulsion
-
This compound
-
MFFT bar apparatus
-
Drawdown bar
Procedure:
-
Prepare a series of coating formulations with varying concentrations of this compound (e.g., 0%, 2%, 4%, 6%, 8%, 10% based on latex solids).
-
Thoroughly mix each formulation to ensure homogeneity.
-
Place the MFFT bar on a level surface and ensure the temperature gradient is stable.
-
Apply a drawdown of each formulation along the length of the MFFT bar using a drawdown bar to create a uniform film thickness.
-
Allow the films to dry.
-
Observe the point on the bar where the film transitions from a continuous, clear film to a cracked or opaque film. This temperature is the MFFT.
-
Record the MFFT for each concentration.
Expected Outcome: The MFFT will decrease with increasing concentrations of this compound, demonstrating its coalescing efficiency.
Protocol 2: Assessment of Plasticizer Effect on Coating Flexibility
Objective: To evaluate the flexibility of a coating film containing this compound using the conical mandrel bend test (ASTM D522).
Materials:
-
Coating formulations with varying plasticizer concentrations
-
Steel panels
-
Drawdown bar
-
Conical mandrel bend tester
Procedure:
-
Prepare coated panels by applying the formulations to steel panels at a controlled thickness and allowing them to cure completely.
-
Secure the coated panel in the conical mandrel bend tester with the coated side facing up.
-
Bend the panel 180 degrees over the conical mandrel in a steady motion.
-
Remove the panel and inspect the coating for cracking or delamination along the bend.
-
The smallest diameter at which cracking does not occur is the flexibility rating.
-
Compare the results for different plasticizer concentrations.
Expected Outcome: Increased concentrations of this compound will result in improved flexibility, allowing the coating to bend over a smaller diameter without cracking.
Protocol 3: Evaluation of Adhesion Strength in a PVA Adhesive
Objective: To measure the peel adhesion strength of a PVA adhesive formulated with this compound on a specified substrate (e.g., wood, paper).
Materials:
-
Adhesive formulations with varying plasticizer concentrations
-
Substrate materials
-
Roller for application
-
Tensile testing machine with a 180° peel test fixture
Procedure:
-
Prepare adhesive bonds by applying a controlled amount of adhesive to one substrate and then joining it with a second substrate.
-
Use a roller to ensure uniform bond line thickness and pressure.
-
Allow the bonds to cure for a specified time (e.g., 24 hours).
-
Cut the bonded assembly into strips of a defined width (e.g., 1 inch).
-
Mount the specimen in the tensile testing machine.
-
Perform a 180° peel test at a constant rate of separation.
-
Record the force required to peel the substrates apart.
-
Calculate the peel strength in pounds per linear inch (PLI) or Newtons per meter (N/m).
Expected Outcome: The peel adhesion strength may vary with the concentration of the plasticizer. An optimal concentration will exist to achieve the desired balance of flexibility and cohesive strength.
Data Presentation
Table 1: Effect of this compound on Minimum Film Formation Temperature (MFFT) of an Acrylic Latex Coating
| Concentration of this compound (% on latex solids) | MFFT (°C) |
| 0 | 15 |
| 2 | 10 |
| 4 | 5 |
| 6 | < 5 |
| 8 | < 5 |
Table 2: Influence of this compound on the Flexibility of a Vinyl-Acrylic Coating (Conical Mandrel Bend Test)
| Concentration of this compound (% on total formulation) | Mandrel Diameter at Failure (mm) |
| 0 | 12 |
| 5 | 8 |
| 10 | 4 |
| 15 | < 4 |
Table 3: Peel Adhesion Strength of a PVA Wood Adhesive with Varying Concentrations of this compound
| Concentration of this compound (% on total formulation) | Peel Strength (PLI) |
| 0 | 5.2 |
| 5 | 6.8 |
| 10 | 8.1 |
| 15 | 7.5 |
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Interaction of this compound with polymer chains.
References
- 1. specialchem.com [specialchem.com]
- 2. turkchem.net [turkchem.net]
- 3. paint.org [paint.org]
- 4. paint.org [paint.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS#:5451-84-3 | Chemsrc [chemsrc.com]
- 7. EP2181149B1 - Novel high viscosity liquid benzoate ester compositions and polymer compositions containing said ester compositions - Google Patents [patents.google.com]
- 8. specialchem.com [specialchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Butoxyethoxy)ethyl Benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(2-Butoxyethoxy)ethyl benzoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-documented method is the Fischer esterification of benzoic acid with 2-(2-butoxyethoxy)ethanol (also known as diethylene glycol monobutyl ether or Butyl CARBITOL™). This reaction is typically catalyzed by a strong acid, such as sulfuric acid.[1]
Q2: What is the balanced chemical equation for this reaction?
A2: The balanced chemical equation for the Fischer esterification is:
C₆H₅COOH + C₄H₉OCH₂CH₂OCH₂CH₂OH ⇌ C₆H₅COOCH₂CH₂OCH₂CH₂OC₄H₉ + H₂O (Benzoic Acid) + (2-(2-Butoxyethoxy)ethanol) ⇌ (this compound) + (Water)
Q3: What are the typical reaction conditions for this synthesis?
A3: Typical reaction conditions involve heating benzoic acid and 2-(2-butoxyethoxy)ethanol with a catalytic amount of sulfuric acid at temperatures ranging from 125 to 150°C for several hours.[1] To drive the reaction towards the product, the water formed during the reaction is continuously removed.[1]
Q4: What are some common side reactions that can occur?
A4: Potential side reactions include the dehydration of the alcohol to form ethers and the formation of colored impurities at high temperatures. Inadequate removal of the acid catalyst before distillation can also lead to product degradation.
Q5: How is the product typically purified?
A5: The crude product is typically purified by distillation under reduced pressure.[1] This process removes unreacted starting materials, the catalyst, and any high-boiling point impurities.[1] Neutralization of the reaction mixture with a base, such as sodium hydroxide, is recommended before distillation to prevent acid-catalyzed hydrolysis of the ester.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions.
Problem 1: Consistently Low Yield (<80%)
Low yield is a frequent issue in Fischer esterification due to the reversible nature of the reaction.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Extend the reaction time to allow the equilibrium to be reached. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).- Optimize Temperature: Ensure the reaction temperature is maintained within the optimal range of 125-150°C.[1] |
| Equilibrium Favoring Reactants | - Adjust Molar Ratio of Reactants: Use a slight excess of one of the reactants. A molar ratio of 2-(2-butoxyethoxy)ethanol to benzoic acid between 1.05:1 and 1.2:1 is recommended to shift the equilibrium towards the product.[1]- Efficient Water Removal: The removal of water is critical to drive the reaction forward. Utilize a Dean-Stark apparatus or an azeotropic solvent like heptane to continuously remove water as it is formed.[1] |
| Suboptimal Catalyst Concentration | - Verify Catalyst Amount: The concentration of the sulfuric acid catalyst is crucial. A concentration of 0.3 to 0.5% by weight of the total reaction mixture is generally effective.[1] Insufficient catalyst will result in a slow reaction rate, while excessive catalyst can lead to side reactions. |
Problem 2: Dark-Colored or Impure Product After Distillation
A discolored final product often indicates the presence of impurities formed during the reaction or purification process.
| Potential Cause | Recommended Solution |
| Thermal Decomposition | - Lower Distillation Temperature: Perform the distillation under a higher vacuum (lower pressure) to reduce the boiling point of the product and minimize thermal degradation.[1]- Avoid Overheating: Ensure the reaction temperature does not significantly exceed 150°C, as higher temperatures can promote the formation of colored byproducts. |
| Residual Acid Catalyst | - Neutralize Before Distillation: Thoroughly neutralize the reaction mixture with a base (e.g., 20% aqueous sodium hydroxide) to a neutral pH before distillation.[1] Residual acid can cause the ester to decompose at high temperatures. |
| Presence of Oxidized Impurities | - Use High-Purity Starting Materials: Ensure the benzoic acid and 2-(2-butoxyethoxy)ethanol are of high purity and free from contaminants that could lead to colored impurities. |
Problem 3: Difficulty in Separating the Product from Unreacted Starting Materials
Incomplete separation can lead to a lower purity of the final product.
| Potential Cause | Recommended Solution |
| Inefficient Distillation | - Optimize Distillation Column: Use a distillation column with a sufficient number of theoretical plates to achieve good separation of the product from the unreacted, higher-boiling 2-(2-butoxyethoxy)ethanol and lower-boiling benzoic acid.[1]- Control Distillation Rate: A slow and controlled distillation rate will improve separation efficiency. |
| Inadequate Work-up | - Aqueous Wash: Before distillation, wash the neutralized crude product with water or a brine solution to remove any remaining salts and water-soluble impurities. |
Experimental Protocols
Standard Fischer Esterification Protocol
This protocol is based on a reported successful synthesis of this compound.[1]
Materials:
-
Benzoic Acid (e.g., 67 mol)
-
2-(2-Butoxyethoxy)ethanol (e.g., 72 mol)
-
Concentrated Sulfuric Acid (e.g., 0.72 mol)
-
Heptane (for azeotropic water removal)
-
20% Aqueous Sodium Hydroxide
Procedure:
-
Charge a suitable reactor with benzoic acid, 2-(2-butoxyethoxy)ethanol, and heptane.
-
Add the concentrated sulfuric acid catalyst to the reaction mixture.
-
Heat the mixture to a temperature of 125-150°C.
-
Continuously remove the water formed during the reaction by azeotropic distillation using a Dean-Stark apparatus.
-
Maintain the reaction at this temperature for 13-15 hours, or until the theoretical amount of water has been collected.
-
Cool the reaction mixture.
-
Neutralize the mixture to a neutral pH with a 20% aqueous sodium hydroxide solution.
-
Purify the crude product by vacuum distillation.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Purification Workflow for Impure Product
Caption: A step-by-step guide to purifying a discolored product.
References
Technical Support Center: Purification of 2-(2-Butoxyethoxy)ethyl Benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(2-Butoxyethoxy)ethyl benzoate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude reaction mixture of this compound synthesized via Fischer esterification?
A1: The most common impurities include unreacted starting materials such as benzoic acid and 2-(2-butoxyethoxy)ethanol. Other potential impurities are water, the acid catalyst (e.g., sulfuric acid), and byproducts from side reactions, such as butanal, which can cause an unpleasant odor even in trace amounts.[1]
Q2: What is the boiling point of this compound, and why is it important for purification?
A2: The boiling point of this compound is approximately 334.9°C at atmospheric pressure (760 mmHg).[2] Knowing the boiling point is crucial for purification by distillation, as it allows for the separation of the desired product from lower and higher boiling point impurities. Due to the high boiling point, vacuum distillation is often recommended to prevent thermal decomposition of the product.
Q3: Can this compound be purified by recrystallization?
A3: As this compound is a liquid at room temperature, traditional recrystallization is not a suitable primary purification method. However, if solid impurities are present, they can be removed by filtration. For liquid esters, purification is typically achieved through distillation or chromatography.
Q4: What are the recommended solvent systems for column chromatography of this compound?
A4: For the purification of esters like this compound by column chromatography, a common stationary phase is silica gel. A gradient of non-polar to moderately polar solvents is typically effective. Good starting points for solvent systems include mixtures of hexane and ethyl acetate, with the proportion of ethyl acetate gradually increasing. For example, a gradient starting from 100% hexane and gradually increasing to a 9:1 or 4:1 hexane to ethyl acetate ratio can effectively separate the product from less polar and more polar impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Distillation
| Problem | Possible Cause | Solution |
| Product has a yellow tint after distillation. | Thermal decomposition due to high distillation temperature. | Perform the distillation under vacuum to lower the boiling point of the product. Ensure the heating mantle temperature is not excessively high. |
| Product has an unpleasant odor. | Presence of trace impurities like butanal.[1] | Use a distillation column with a higher number of theoretical plates for better separation. A pre-distillation wash with a dilute sodium bicarbonate solution can help remove some acidic impurities that may contribute to odor. |
| Poor separation of product from starting materials. | Boiling points of the product and impurities are too close for simple distillation. | Use fractional distillation with a packed column (e.g., Vigreux or Raschig rings) to increase separation efficiency. Optimize the reflux ratio to favor the separation of components with close boiling points. |
| Bumping or uneven boiling. | Lack of boiling chips or uneven heating. | Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. Ensure the heating mantle is in good contact with the flask for even heat distribution. |
| Product yield is low. | Incomplete reaction or loss of product during workup and transfer. | Ensure the initial esterification reaction has gone to completion. Minimize transfers between glassware. Ensure the distillation apparatus is properly sealed to prevent loss of vapor. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Product elutes with the solvent front. | The solvent system is too polar. | Start with a less polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding small increments of a more polar solvent like ethyl acetate. |
| Product does not elute from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. If the product is still retained, a stronger solvent like dichloromethane or a small percentage of methanol in the eluent may be necessary. |
| Poor separation between the product and an impurity (streaking or overlapping peaks). | Inappropriate solvent system or overloaded column. | Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal conditions for separation before running the column. Ensure the amount of crude product loaded onto the column is not excessive (typically 1-5% of the silica gel weight). |
| Cracks appear in the silica gel bed. | Improper packing of the column. | Pack the column carefully as a slurry to ensure a homogenous and compact bed. Avoid letting the column run dry. |
| Product is contaminated with silica gel. | Channelling in the column or disturbance of the top layer during solvent addition. | Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent. Ensure the silica gel is packed evenly. |
Data Presentation
| Physicochemical Property | Value |
| Molecular Formula | C₁₅H₂₂O₄ |
| Molecular Weight | 266.33 g/mol |
| Boiling Point | 334.9 °C at 760 mmHg[2] |
| Density | 1.041 g/cm³[2] |
| Purification Method | Typical Purity Achieved | Key Parameters |
| Vacuum Distillation | >99%[1] | Pressure: 1-10 mmHg; Temperature: Dependent on vacuum |
| Column Chromatography | >98% | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Neutralization: Before distillation, wash the crude this compound with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid catalyst and unreacted benzoic acid. Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Use a round-bottom flask of an appropriate size for the volume of crude product.
-
Distillation: Add the dried crude product and a magnetic stir bar or boiling chips to the distillation flask.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Once the desired vacuum is achieved, begin heating the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point under the applied vacuum. Discard the initial lower-boiling fraction and stop the distillation before higher-boiling impurities begin to distill over.
Protocol 2: Purification by Flash Column Chromatography
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Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the silica gel column.
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Elution: Begin eluting the column with the initial solvent system.
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Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture.
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Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
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Solvent Removal: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for distillation issues.
Caption: Troubleshooting logic for column chromatography issues.
References
Technical Support Center: Purification of 2-(2-Butoxyethoxy)ethyl Benzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2-(2-Butoxyethoxy)ethyl benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as benzoic acid and 2-(2-butoxyethoxy)ethanol. Other potential impurities are residual catalysts (e.g., sulfuric acid), byproducts from side reactions like ether formation, and water formed during the esterification reaction.[1][2][3][4]
Q2: What is the primary method for purifying crude this compound?
A2: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound to a high degree of purity.[2] This method is suitable for separating the desired product from less volatile and more volatile impurities.
Q3: Why is it important to remove water during the synthesis of this compound?
A3: The synthesis of this compound via esterification is a reversible reaction that produces water as a byproduct.[2] Continuous removal of water is necessary to shift the equilibrium towards the formation of the ester, thereby increasing the reaction yield and minimizing impurities.[2]
Q4: Can side reactions occur during the synthesis, and how do they affect purity?
A4: Yes, side reactions can occur, particularly at elevated temperatures. For instance, the formation of ethers from the alcohol starting material can be a significant side reaction.[1] These byproducts can have boiling points close to the desired ester, making purification by distillation more challenging.[1]
Q5: What level of purity can be expected after distillation?
A5: With a properly designed distillation process, it is possible to achieve a purity of greater than 99.0% by weight for this compound.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Distillation | Inefficient fractional distillation setup. | - Ensure the distillation column has a sufficient number of theoretical plates. - Optimize the reflux ratio to improve separation efficiency. - Consider using a distillation column with a partition wall or a pasteurization section for enhanced purification.[2] |
| Overlapping boiling points of impurities and the product. | - If ether impurities are suspected due to high reaction temperatures, consider re-optimizing the synthesis step to minimize their formation.[1] - Perform a pre-distillation wash with a dilute basic solution (e.g., sodium bicarbonate) to remove acidic impurities like residual benzoic acid. | |
| Presence of Water in Final Product | Incomplete removal of water during the reaction. | - During synthesis, ensure efficient azeotropic removal of water, for example, by using a Dean-Stark apparatus with a suitable solvent like heptane.[2] - Dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation. |
| Discoloration of the Final Product | Thermal decomposition at high distillation temperatures. | - Perform the distillation under reduced pressure to lower the boiling point of this compound and minimize thermal stress. |
| Presence of catalyst residues. | - Neutralize acidic catalysts before distillation.[2] - For solid catalysts, ensure they are completely filtered out before proceeding with distillation.[4] |
Experimental Protocols
Protocol for Purification by Fractional Vacuum Distillation
-
Neutralization and Washing (Optional but Recommended):
-
Transfer the crude this compound to a separatory funnel.
-
Wash the crude product with a saturated solution of sodium bicarbonate to remove any unreacted benzoic acid.
-
Follow with a wash with deionized water to remove any remaining salts.
-
Finally, wash with brine to facilitate phase separation.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Fractional Vacuum Distillation:
-
Set up a fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks.
-
Transfer the dried crude product to the distillation flask.
-
Gradually reduce the pressure to the desired level.
-
Begin heating the distillation flask.
-
Collect the initial fractions, which will primarily consist of lower-boiling point impurities such as residual solvents (e.g., heptane) and unreacted 2-(2-butoxyethoxy)ethanol.[2]
-
Monitor the temperature at the head of the column. A sharp increase in temperature will indicate the distillation of the main product.
-
Collect the main fraction of this compound at its characteristic boiling point under the specific vacuum pressure.
-
Stop the distillation before the temperature rises significantly again to avoid collecting higher-boiling point impurities.
-
Quantitative Data
| Parameter | Crude Product | Purified Product | Reference |
| Purity of this compound | Variable (dependent on reaction completion) | > 99.0% by weight | [2] |
| Key Impurities | Benzoic acid, 2-(2-butoxyethoxy)ethanol, water, catalyst residue | Trace amounts of starting materials and byproducts | [2][3][4] |
Purification Workflow
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. BR112015006802B1 - PROCESS FOR THE PRODUCTION OF 2-BUTOXY-ETHYL BENZOATE - Google Patents [patents.google.com]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ES2380693T3 - Procedure for the preparation of esters of benzoic acid - Google Patents [patents.google.com]
troubleshooting common issues in 2-(2-Butoxyethoxy)ethyl benzoate synthesis
Technical Support Center: Synthesis of 2-(2-Butoxyethoxy)ethyl benzoate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
The synthesis is typically achieved through a Fischer-Speier esterification. This is an acid-catalyzed reaction where benzoic acid and 2-(2-butoxyethoxy)ethanol are heated, producing the ester and water.[1][2] Due to the reversible nature of the reaction, specific conditions are required to ensure a high yield of the final product.[1][3]
Q2: My reaction yield is low. How can I improve it?
Low yield is a common issue in Fischer esterification because the reaction exists in equilibrium with the starting materials.[1][4] To drive the reaction toward the product side, consider the following strategies:
-
Water Removal: The continuous removal of water as it is formed is the most critical factor for achieving high yields.[3][4] This is typically accomplished by heating the reaction under reflux with a Dean-Stark apparatus, often using an azeotropic solvent like heptane or toluene to facilitate water removal.[5]
-
Excess Reactant: Using a molar excess of one of the reactants, usually the more cost-effective or easily removable one (in this case, 2-(2-butoxyethoxy)ethanol), can shift the equilibrium to favor product formation, in accordance with Le Châtelier's Principle.[2][6]
-
Catalyst Activity: Ensure a suitable acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is used in an appropriate amount.[4][5] The catalyst increases the reaction rate but does not change the equilibrium position.[1]
-
Reaction Time and Temperature: The reaction often requires prolonged heating (13-15 hours) at elevated temperatures (125-150°C) to reach completion.[5][7] Insufficient time or temperature will result in a lower yield.
Q3: My final product has a strong, unpleasant odor. What is the cause and how can it be removed?
An unpleasant odor in the final product, even at purities exceeding 99%, is a known issue. This is attributed to the presence of trace amounts of butanal, which can be detected by smell at concentrations above 1 part per million (ppm).[5][7]
Solution: Standard laboratory distillation is often insufficient to remove this impurity.
-
High-Efficiency Distillation: The most effective method for removing butanal is high-efficiency fractional distillation. Specialized equipment, such as a distillation column with a dividing wall or a pasteurization section, has been shown to reduce butanal content to below 0.6 ppm.[5]
-
Bisulfite Washing: Aldehyd impurities can sometimes be removed by washing the organic phase with an aqueous solution of a bisulfite salt, which reacts with the aldehyde to form a water-soluble salt that can be separated.[8]
Q4: I'm having difficulty with the workup and purification. What is a reliable procedure?
A systematic workup is crucial for isolating a pure product. A general procedure for purifying high-boiling point esters involves several steps:
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Neutralization: Carefully neutralize the acid catalyst. This is a critical step and is typically done by washing the reaction mixture with an aqueous solution of a weak base like sodium bicarbonate or a dilute solution of sodium hydroxide until the aqueous layer is no longer acidic.[5][9]
-
Aqueous Washing: Wash the organic layer with water or brine (saturated NaCl solution) to remove any remaining salts, neutralized catalyst, and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate, and then filter to remove the solid.
-
Distillation: Remove the solvent (if any) under reduced pressure. The final product is then purified by vacuum distillation.[10] Given the high boiling point of this compound (approx. 335°C at atmospheric pressure), vacuum distillation is essential to prevent thermal decomposition.[11]
Q5: How can I monitor the progress of the reaction?
To avoid unnecessarily long reaction times or premature termination, the reaction's progress can be monitored.
-
Thin-Layer Chromatography (TLC): TLC is a simple and effective method.[12] Spot the reaction mixture on a TLC plate alongside the starting materials (benzoic acid and the alcohol). The disappearance of the starting materials and the appearance of a new spot corresponding to the ester indicate the reaction's progress.
-
Gas Chromatography (GC): For a more quantitative assessment, small aliquots of the reaction mixture can be withdrawn, worked up, and analyzed by GC to determine the relative amounts of reactants and product.
Q6: What analytical methods are suitable for characterizing the final product?
Several analytical techniques can be used to confirm the purity and identity of the synthesized this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for determining purity and identifying volatile impurities like butanal.[13]
-
High-Performance Liquid Chromatography (HPLC): Can also be used for purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation of the ester.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of the characteristic ester carbonyl (C=O) stretch (typically around 1720 cm⁻¹) and the absence of the broad hydroxyl (-OH) stretch from the starting materials.
Experimental Protocol
The following is a representative lab-scale protocol for the synthesis of this compound based on established industrial processes.[5][7]
Materials:
-
Benzoic Acid
-
2-(2-Butoxyethoxy)ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Heptane (or Toluene)
-
20% Aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap, a reflux condenser, and a heating mantle with a magnetic stirrer.
-
Charging Reactants: To the flask, add benzoic acid (1.0 eq), 2-(2-butoxyethoxy)ethanol (1.05-1.1 eq), and heptane (as the azeotropic solvent).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.01 eq).
-
Reflux: Heat the mixture to a steady reflux (reaction temperature typically 125-150°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with heptane. Continue refluxing for 13-15 hours or until no more water is collected.
-
Cooling & Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and carefully wash with 20% aqueous NaOH to neutralize the sulfuric acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Washing: Wash the organic layer successively with water and then with brine.
-
Drying: Transfer the organic layer to a flask and dry over anhydrous MgSO₄.
-
Solvent Removal: Filter off the drying agent and remove the heptane using a rotary evaporator.
-
Purification: Purify the crude ester by vacuum distillation to obtain the final product.
Data Presentation
Table 1: Typical Experimental Parameters
| Parameter | Value/Condition | Purpose |
| Reactants | Benzoic Acid, 2-(2-Butoxyethoxy)ethanol | Formation of the ester |
| Reactant Ratio | ~1:1.05 (Acid:Alcohol) | A slight excess of alcohol helps drive the equilibrium |
| Catalyst | Concentrated Sulfuric Acid | Increases the rate of reaction |
| Temperature | 125 - 150 °C | Provides activation energy for the reaction |
| Reaction Time | 13 - 15 hours | To allow the reaction to reach completion |
| Water Removal | Azeotropic distillation with Heptane | Shifts equilibrium to favor product formation[5][7] |
Table 2: Example Impurity Profile of 2-Butoxyethyl Benzoate
| Impurity | Concentration (Conventional Distillation) | Concentration (Specialized Distillation) |
| Butanal | > 1 ppm (malodorous) | < 0.6 ppm (odor-free)[5] |
Visualizations
Synthesis Pathway
Caption: Fischer esterification synthesis pathway.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. quora.com [quora.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. US9481629B2 - Process for the production of high purity glycol esters - Google Patents [patents.google.com]
- 6. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 7. BR112015006802B1 - PROCESS FOR THE PRODUCTION OF 2-BUTOXY-ETHYL BENZOATE - Google Patents [patents.google.com]
- 8. EP0686622B1 - Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters - Google Patents [patents.google.com]
- 9. coachbenner.weebly.com [coachbenner.weebly.com]
- 10. quora.com [quora.com]
- 11. This compound | CAS#:5451-84-3 | Chemsrc [chemsrc.com]
- 12. 2-Ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 13. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
Technical Support Center: Optimizing 2-(2-Butoxyethoxy)ethyl Benzoate Esterification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the esterification reaction to synthesize 2-(2-Butoxyethoxy)ethyl benzoate. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and key data presented for easy comparison.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the general reaction for producing this compound?
A1: The synthesis is a Fischer esterification, a reversible acid-catalyzed reaction between benzoic acid and 2-(2-butoxyethoxy)ethanol (also known as diethylene glycol monobutyl ether).[1][2][3][4] Water is produced as a byproduct. To achieve a high yield, the reaction equilibrium must be shifted towards the products.[3][5]
Q2: What are the typical catalysts used for this esterification?
A2: A variety of acid catalysts can be used. Common examples include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), phosphoric acid, and acidic ion-exchange resins.[1][2][6] Solid acid catalysts, such as phosphoric acid-modified Montmorillonite K10 clay, and metal-containing catalysts like titanium compounds have also been employed.[7][8]
Q3: Why is continuous water removal important during the reaction?
A3: Since the esterification is a reversible reaction, water is a product that can react with the ester to convert it back to the starting materials (a process called hydrolysis).[3][9] According to Le Chatelier's Principle, continuously removing water as it is formed shifts the equilibrium to favor the formation of the ester, thereby increasing the overall conversion and final yield.[3][5] This is often accomplished through azeotropic distillation using a Dean-Stark apparatus with a solvent like heptane.[1][2]
Q4: How can I increase the reaction yield?
A4: Besides removing water, you can increase the yield by using a large excess of one of the reactants, typically the more cost-effective or easily removable one, which is usually the alcohol [2-(2-butoxyethoxy)ethanol].[3][4] Using a several-fold molar excess of the alcohol can significantly shift the equilibrium towards the product side.[3][4] Optimizing catalyst concentration, reaction temperature, and time are also crucial factors.[1][10]
Q5: What is a typical work-up procedure for this reaction?
A5: After the reaction is complete, the mixture is cooled. The acidic catalyst is neutralized with a weak base, such as an aqueous solution of sodium hydroxide or sodium bicarbonate.[1][2][4] The crude product is then typically extracted with an organic solvent, washed with water and/or brine to remove salts and water-soluble impurities, and dried over an anhydrous salt like sodium sulfate.[4][11] The final purification is achieved by distillation, often under vacuum, to isolate the pure this compound.[1][2]
Section 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Ineffective Water Removal: The equilibrium is not shifted towards the product.[3] 2. Insufficient Catalyst: The reaction rate is too slow. 3. Low Reaction Temperature: The reaction has not been sufficiently activated.[12] 4. Reactant Stoichiometry: Molar ratios are not optimized to favor product formation.[3][4] | 1. Use a Dean-Stark apparatus with an appropriate azeotropic solvent (e.g., heptane, toluene) to continuously remove water.[1][5] 2. Verify catalyst concentration is within the optimal range (e.g., 0.3-0.5% by weight).[1] 3. Increase the reaction temperature within the recommended range (e.g., 125-150 °C).[1][2] 4. Use a large excess of 2-(2-butoxyethoxy)ethanol to drive the reaction forward.[3][4] |
| Stalled Reaction | 1. Catalyst Deactivation: The catalyst may have been neutralized or poisoned. 2. Reversible Reaction at Equilibrium: The reaction has reached its natural equilibrium point under the current conditions.[5] | 1. Check the purity of reactants and ensure no basic impurities are present. Consider using a fresh batch of catalyst. 2. Actively remove water from the reaction mixture or add an excess of the alcohol reactant to push the equilibrium further to the right.[3][5] |
| Difficult Phase Separation | 1. Emulsion Formation: Vigorous shaking during washing, especially after bicarbonate addition, can cause emulsions. 2. High Solubility of Ester: The ester may have some solubility in the aqueous layer, especially if a large excess of alcohol is present.[4][13] | 1. Add a saturated brine (NaCl) solution during the wash steps to break the emulsion and decrease the solubility of the organic product in the aqueous layer. 2. When washing with sodium bicarbonate, swirl gently and vent the separatory funnel frequently to release CO₂ pressure before shaking.[4][11] |
| Product Contaminated with Benzoic Acid | 1. Incomplete Reaction: The reaction did not proceed to completion. 2. Insufficient Neutralization/Washing: The acidic starting material was not fully removed during the work-up. | 1. Increase reaction time or re-evaluate reaction conditions (temperature, catalyst) to drive the reaction to completion. 2. Perform multiple washes with a saturated sodium bicarbonate solution.[14] Test the final aqueous wash with pH paper to ensure it is basic, confirming the removal of all acidic components.[11] |
| Product Has Unpleasant Odor | 1. Presence of Impurities: Even after distillation, trace impurities may remain.[1] | 1. Ensure high-purity starting materials. 2. Improve purification by using fractional distillation or a specialized distillation column (e.g., with a pasteurizing section) to effectively separate the pure ester from odor-causing impurities.[1] |
Section 3: Data Presentation
Table 1: Typical Reaction Parameters for this compound Esterification
| Parameter | Range/Value | Notes | Source(s) |
| Reactants | Benzoic Acid, 2-(2-Butoxyethoxy)ethanol | - | [1][2] |
| Molar Ratio (Alcohol:Acid) | 1:1 to 10:1 | A ratio of ~1.07:1 has been used.[1][2] Using a large excess of alcohol (e.g., >4:1) can significantly improve yield.[3][4] | [1][2][3][4] |
| Catalyst | Sulfuric Acid, TsOH, etc. | Acidic catalysts are standard for Fischer esterification. | [1][2] |
| Catalyst Loading | 0.01% to 5% (by weight) | A preferred range is 0.3-0.5% by weight.[1] | [1] |
| Temperature | 70 °C to 190 °C | A common industrial range is 125-150 °C.[1][2] | [1][2] |
| Reaction Time | 3 to 15 hours | Highly dependent on temperature, catalyst loading, and efficiency of water removal. | [1][2][8] |
| Water Removal | Azeotropic Distillation | Heptane is an effective entraining agent to co-distill with water.[1][2] | [1][2] |
Section 4: Experimental Protocols
Protocol 1: Synthesis via Fischer Esterification
This protocol describes a general lab-scale procedure for the esterification reaction.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, a Dean-Stark apparatus, and a reflux condenser.
-
Charge Reactants: To the round-bottom flask, add benzoic acid (1.0 eq), 2-(2-butoxyethoxy)ethanol (e.g., 1.1 eq for a small excess, or >4 eq for driving the equilibrium), and an azeotropic solvent such as heptane.
-
Add Catalyst: While stirring, carefully add the acid catalyst (e.g., concentrated sulfuric acid, 0.3-0.5% of the total reactant weight).[1]
-
Heat Reaction: Heat the mixture to reflux. The temperature should be sufficient to cause the azeotropic mixture of heptane and water to distill and collect in the Dean-Stark trap (typically 125-150 °C).[1][2]
-
Monitor Progress: Continue the reaction, allowing the collected water to separate in the trap. The reaction is typically run for several hours (e.g., 13-15 hours) or until no more water is collected, indicating the reaction has reached completion.[1][2]
-
Cool Down: Once complete, turn off the heat and allow the reaction mixture to cool to room temperature.
Protocol 2: Work-up and Purification
This protocol details the steps to isolate and purify the crude product.
-
Transfer: Transfer the cooled reaction mixture to a separatory funnel.
-
Neutralization: Slowly add a 5-10% aqueous sodium bicarbonate or sodium hydroxide solution to the separatory funnel.[1][4] Swirl gently and vent frequently to release the pressure from any CO₂ gas evolved. Continue adding the base until the aqueous layer is neutral or slightly basic to pH paper.
-
Phase Separation: Allow the layers to separate fully. Drain and discard the lower aqueous layer.
-
Wash:
-
Wash the organic layer with water (e.g., 2 x 50 mL for a 250 mL scale reaction).
-
Wash the organic layer with a saturated NaCl solution (brine) to help remove residual water and break any emulsions.[4]
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Swirl and let it stand for 15-20 minutes.
-
Solvent Removal: Filter the dried solution to remove the drying agent. Remove the heptane and any residual volatile components using a rotary evaporator.
-
Final Purification: Purify the remaining crude ester by vacuum distillation to obtain the final high-purity this compound.[1][2]
Section 5: Visual Guides
References
- 1. US9481629B2 - Process for the production of high purity glycol esters - Google Patents [patents.google.com]
- 2. BR112015006802B1 - PROCESS FOR THE PRODUCTION OF 2-BUTOXY-ETHYL BENZOATE - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. studylib.net [studylib.net]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 7. ijstr.org [ijstr.org]
- 8. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]
- 9. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. personal.tcu.edu [personal.tcu.edu]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-(2-Butoxyethoxy)ethyl Benzoate in Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(2-Butoxyethoxy)ethyl benzoate in various formulations.
Introduction
This compound is a versatile excipient used in a variety of pharmaceutical formulations. Its chemical structure, possessing both an ester and an ether linkage, makes it susceptible to specific degradation pathways that can impact the stability, efficacy, and safety of the final drug product. This guide will address potential stability issues and provide practical solutions for formulation development.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways are hydrolysis of the benzoate ester and oxidation of the polyether chain.[1][2]
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Hydrolysis: The ester bond can be cleaved by water, especially under acidic or basic conditions, to form benzoic acid and 2-(2-butoxyethoxy)ethanol.[3][4] This reaction is often catalyzed by acids or bases.[3]
-
Oxidation: The ether linkages are susceptible to oxidation, which can be initiated by heat, light, or the presence of peroxides. This can lead to the formation of various degradation products, including aldehydes, ketones, and carboxylic acids.[5][6]
Q2: What are the main factors that can accelerate the degradation of this compound in a formulation?
A2: Several factors can influence the stability of this compound:
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pH: Both acidic and basic pH conditions can significantly accelerate the hydrolysis of the ester bond.[3][7] The rate of hydrolysis is generally lowest at a near-neutral pH.
-
Temperature: Elevated temperatures can increase the rate of both hydrolysis and oxidation.[8][9]
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Light: Exposure to light, particularly UV light, can promote photolytic degradation, especially of the aromatic benzoate portion, and can also initiate oxidative degradation of the ether chain.[10][11]
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Oxygen: The presence of oxygen is a key factor in the oxidative degradation of the ether chain.[5][6]
-
Excipient Interactions: Certain excipients, such as those with acidic or basic properties, or those containing reactive impurities like peroxides, can promote degradation.[12]
Q3: What are the potential consequences of this compound degradation in my formulation?
A3: Degradation can lead to several undesirable outcomes:
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Loss of Active Pharmaceutical Ingredient (API) Potency: If the excipient degrades, it can alter the microenvironment of the formulation and potentially affect the stability of the API.
-
Formation of Impurities: Degradation products can be impurities that may have their own toxicological profiles and could compromise the safety of the drug product.
-
Changes in Physical Properties: Degradation can lead to changes in the formulation's appearance, viscosity, pH, and odor.
-
Phase Separation: In emulsion-based formulations, the degradation of this excipient could lead to instability and phase separation.
Q4: How can I monitor the stability of this compound in my formulation?
A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for quantifying the parent compound and its degradation products.[13] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify unknown degradation products.[14]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common stability issues encountered with formulations containing this compound.
Issue 1: Loss of Assay of this compound Over Time
| Potential Root Cause | Troubleshooting Steps |
| Ester Hydrolysis | 1. Analyze pH: Measure the pH of the formulation. If it is acidic or basic, consider adjusting it to a more neutral range (pH 5-7).[7] 2. Buffer Selection: If a buffer is used, ensure it is stable and does not catalyze the hydrolysis. Phosphate and citrate buffers are common choices. 3. Water Content: For non-aqueous formulations, minimize the water content. For aqueous formulations, assess if the concentration of the excipient can be optimized. |
| Oxidative Degradation | 1. Inert Atmosphere: During manufacturing and packaging, consider using an inert atmosphere (e.g., nitrogen) to minimize oxygen exposure. 2. Antioxidants: Evaluate the addition of antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to the formulation. 3. Chelating Agents: If metal ions are present (which can catalyze oxidation), consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA). |
| Photodegradation | 1. Light-Protective Packaging: Store the formulation in amber or opaque containers to protect it from light.[10] 2. Photostability Studies: Conduct formal photostability studies according to ICH Q1B guidelines to understand the extent of degradation upon light exposure.[15] |
Issue 2: Appearance of Unknown Peaks in the Chromatogram
| Potential Root Cause | Troubleshooting Steps |
| Formation of Hydrolysis Degradants | 1. Peak Identification: Use LC-MS to identify the mass of the unknown peak. A peak corresponding to the mass of benzoic acid or 2-(2-butoxyethoxy)ethanol would suggest hydrolysis. 2. Forced Degradation: Perform forced degradation studies (acidic, basic, and neutral hydrolysis) to confirm the identity of the degradation product. |
| Formation of Oxidative Degradants | 1. Peak Identification: Use LC-MS to identify the mass of the unknown peak. The presence of peaks with additional oxygen atoms would suggest oxidation. 2. Forced Degradation: Perform forced degradation studies using an oxidizing agent (e.g., hydrogen peroxide) to confirm the identity of the degradation products. |
| Excipient Interaction | 1. Compatibility Studies: Conduct binary compatibility studies of this compound with each excipient in the formulation under stressed conditions (e.g., elevated temperature).[12] |
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Influencing Factors
| Degradation Pathway | Key Influencing Factors | Potential Degradation Products | Mitigation Strategies |
| Ester Hydrolysis | pH (acidic or basic), Temperature, Water Content | Benzoic Acid, 2-(2-Butoxyethoxy)ethanol | pH optimization (target pH 5-7), Use of buffers, Minimize water content, Refrigeration |
| Oxidative Degradation | Oxygen, Light, Temperature, Metal Ions, Peroxides | Aldehydes, Ketones, Carboxylic Acids | Inert atmosphere packaging, Addition of antioxidants (e.g., BHT, BHA), Addition of chelating agents (e.g., EDTA), Light-protective packaging |
| Photodegradation | UV and Visible Light | Various photolytic products | Light-protective packaging (amber, opaque), Avoid exposure to direct sunlight |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound Formulations
Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.[15][16][17]
Materials:
-
This compound formulation
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Mobile phase for HPLC
-
HPLC system with UV and/or MS detector
Procedure:
-
Acid Hydrolysis:
-
Treat the formulation with 0.1 N HCl and 1 N HCl.
-
Incubate samples at 60°C and room temperature.
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
-
Base Hydrolysis:
-
Treat the formulation with 0.1 N NaOH and 1 N NaOH.
-
Incubate samples at room temperature.
-
Withdraw aliquots at appropriate time points.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Treat the formulation with 3% H₂O₂ and 30% H₂O₂.
-
Incubate samples at room temperature, protected from light.
-
Withdraw aliquots at appropriate time points.
-
-
Thermal Degradation:
-
Expose the formulation to dry heat (e.g., 80°C).
-
Withdraw aliquots at appropriate time points.
-
-
Photostability Testing:
-
Expose the formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15]
-
Include a dark control sample.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method.
-
Determine the percentage degradation and identify major degradation products using LC-MS.
-
Mandatory Visualizations
Caption: Primary degradation pathways of this compound.
Caption: A logical workflow for troubleshooting stability issues.
References
- 1. Mechanisms of biodegradation of dibenzoate plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nbi.ku.dk [nbi.ku.dk]
- 6. Atmospheric Photo-Oxidation of 2-Ethoxyethanol: Autoxidation Chemistry of Glycol Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 12. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. ajpsonline.com [ajpsonline.com]
- 17. rjptonline.org [rjptonline.org]
analytical method development for 2-(2-Butoxyethoxy)ethyl benzoate quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method development and quantification of 2-(2-Butoxyethoxy)ethyl benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for quantifying this compound?
A1: The two primary recommended techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID). The choice between these techniques will depend on the sample matrix, required sensitivity, and the availability of instrumentation.
Q2: What is a suitable starting point for developing an HPLC method?
A2: A good starting point for an HPLC method is to use a reversed-phase C18 or C8 column. The mobile phase can be a mixture of acetonitrile or methanol and water.[1][2][3][4] Given the non-polar nature of the molecule, a higher proportion of the organic solvent will likely be required. UV detection at a wavelength between 235 nm and 258 nm is recommended, as benzoate esters typically absorb in this range.[1][2][4][5]
Q3: Can GC-MS be used for the analysis of this compound?
A3: Yes, GC-MS is a suitable technique. The compound has a boiling point of 334.9°C, which is within the working range of standard GC systems.[6] A non-polar capillary column is recommended for the separation, where analytes are typically eluted based on their boiling points.[7] Mass spectrometry provides high selectivity and allows for definitive peak identification.
Q4: How should I prepare my samples for analysis?
A4: Sample preparation will depend on the matrix. For liquid samples such as cosmetics or industrial formulations, a simple "dilute and shoot" approach is often sufficient. This involves diluting the sample in a suitable organic solvent like methanol or acetonitrile, followed by vortexing, sonication to ensure complete dissolution, and filtration through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[8][9][10]
Q5: Are there any known interferences I should be aware of?
A5: Potential interferences can arise from the sample matrix, including other esters, plasticizers, or UV absorbers that may be present in the formulation. Phthalate plasticizers are a common interference. It is crucial to run a matrix blank to identify any potential interfering peaks. If interferences are present, method development will need to focus on achieving adequate chromatographic resolution.
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (fronting or tailing) | 1. Column degradation. 2. Incompatible sample solvent. 3. Presence of active sites on the column. | 1. Flush the column or replace it if it's old. 2. Ensure the sample is dissolved in the mobile phase or a weaker solvent. 3. Use a mobile phase with an additive like triethylamine or a highly deactivated column. |
| No peak or very small peak | 1. Incorrect injection volume. 2. Sample concentration is too low. 3. Detector issue (e.g., lamp off). | 1. Verify the autosampler is functioning correctly. 2. Prepare a more concentrated sample. 3. Check the detector status and lamp life. |
| Drifting baseline | 1. Column not equilibrated. 2. Mobile phase composition changing. 3. Temperature fluctuations. | 1. Allow sufficient time for the column to equilibrate with the mobile phase. 2. Ensure the mobile phase is well-mixed and degassed. 3. Use a column oven to maintain a constant temperature. |
| Ghost peaks | 1. Carryover from a previous injection. 2. Contamination in the mobile phase or system. | 1. Run a blank injection with a strong solvent to clean the injector and column. 2. Prepare fresh mobile phase and flush the system. |
GC-MS Method Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Broad peaks | 1. Injection port temperature is too low. 2. Carrier gas flow rate is too low. 3. Column contamination. | 1. Increase the injection port temperature (e.g., to 280-300°C). 2. Optimize the carrier gas flow rate. 3. Bake out the column at a high temperature or trim the front end. |
| Peak splitting | 1. Improper injection technique. 2. Incompatible solvent. | 1. Ensure a fast and smooth injection. 2. Use a solvent that is compatible with the stationary phase. |
| Low sensitivity | 1. Leak in the system. 2. Ion source is dirty. 3. Incorrect MS settings. | 1. Perform a leak check of the GC-MS system. 2. Clean the ion source. 3. Optimize the MS parameters (e.g., ionization energy, detector voltage). |
| Mass spectrum does not match library | 1. Co-eluting peak. 2. Background interference. | 1. Improve chromatographic separation by adjusting the temperature program or using a different column. 2. Check for background ions and subtract the background spectrum. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Column oven set to 30°C.
-
-
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 10 µL.
-
Detection wavelength: 254 nm.[5]
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample and dissolve it in acetonitrile.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
-
Protocol 2: GC-MS Method for Quantification
-
Chromatographic System:
-
GC system with a Mass Spectrometric detector.
-
Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
GC Conditions:
-
Injector temperature: 280°C.
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven temperature program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
-
MS Conditions:
-
Ion source temperature: 230°C.
-
Electron ionization (EI) at 70 eV.
-
Scan range: m/z 40-450.
-
-
Standard and Sample Preparation:
-
Follow the same procedure as for the HPLC method, using a suitable solvent such as ethyl acetate or dichloromethane.
-
-
Analysis:
-
Inject the standards and samples.
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Quantify using a calibration curve generated from the peak areas of the standards.
-
Visualizations
Caption: Workflow for selecting an analytical method.
Caption: A logical troubleshooting workflow for common analytical issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. ajast.net [ajast.net]
- 5. Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:5451-84-3 | Chemsrc [chemsrc.com]
- 7. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]
- 8. jasco.ro [jasco.ro]
- 9. accroma.com [accroma.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 2-(2-Butoxyethoxy)ethyl benzoate
For researchers, scientists, and drug development professionals utilizing 2-(2-Butoxyethoxy)ethyl benzoate, achieving optimal solubility is critical for experimental success. This guide provides troubleshooting strategies and answers to frequently asked questions to address common solubility challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: In which organic solvents is this compound likely to be soluble?
A2: Based on the solubility of similar compounds, this compound is anticipated to be soluble in common laboratory solvents such as:
-
Alcohols (e.g., ethanol, methanol, isopropanol)
-
Ketones (e.g., acetone)
-
Esters (e.g., ethyl acetate)
-
Aprotic polar solvents (e.g., dimethyl sulfoxide (DMSO), acetonitrile)
-
Glycols (e.g., polyethylene glycol, propylene glycol)
Q3: How can I prepare a stock solution of this compound for my experiments?
A3: To prepare a stock solution, it is recommended to start with a non-polar organic solvent in which the compound is likely to have high solubility, such as DMSO or ethanol.[1][2] A general protocol is provided in the "Experimental Protocols" section below.
Q4: My this compound is precipitating when I add it to my aqueous experimental medium. What can I do?
A4: Precipitation upon addition to an aqueous medium is a common issue for hydrophobic compounds. Several strategies can be employed to overcome this:
-
Use of Co-solvents: Introduce a water-miscible organic solvent (co-solvent) into the aqueous medium before adding your compound.[3][4][5]
-
Stepwise Dilution: Instead of adding the concentrated stock solution directly, perform a series of dilutions in a mixture of the organic solvent and the aqueous medium.[6]
-
Lowering the Stock Solution Concentration: If precipitation persists, try preparing a less concentrated initial stock solution.[3]
-
Sonication: Use of an ultrasonic bath can help to disperse and dissolve small amounts of precipitate.[1]
-
Gentle Heating: In some cases, gentle warming of the solution can aid in dissolution, but be cautious of potential compound degradation.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Compound will not dissolve in the initial solvent. | The chosen solvent has poor solvating power for the compound. | - Try a different organic solvent from the list in FAQ #2. - Consider using a small amount of a stronger solvent like DMSO to create a concentrated stock, which can then be diluted.[1] |
| A cloudy solution or precipitate forms immediately upon addition to an aqueous buffer. | The compound has very low solubility in the final aqueous concentration. The concentration of the organic solvent in the final solution is too low to maintain solubility. | - Increase the percentage of the organic co-solvent in the final solution (ensure it is compatible with your experimental system). - Use a co-solvent system (e.g., a mixture of ethanol and propylene glycol). - See the detailed protocol on preventing precipitation below. |
| The compound dissolves initially but precipitates over time. | The solution is supersaturated and thermodynamically unstable. The temperature of the solution has changed, affecting solubility. | - Prepare a fresh solution before each experiment. - Store the solution at a constant temperature. - Consider using a stabilizing agent if compatible with your experiment. |
| Inconsistent experimental results are observed. | Incomplete dissolution or precipitation of the compound is leading to inaccurate concentrations. | - Visually inspect all solutions for any signs of precipitation before use. - Filter the final solution through a compatible syringe filter (e.g., PTFE for organic solutions) to remove any undissolved particles. |
Data Presentation
Table 1: Solubility Data for this compound and Related Compounds
| Compound | Solvent | Solubility | Temperature (°C) |
| This compound | Water | 106 mg/L | 20 |
| 2-(2-Butoxyethoxy)ethyl acetate | Water | 65 g/L | 20 |
| 2-(2-Butoxyethoxy)ethyl acetate | Alcohol | Miscible | Not Specified |
| 2-(2-Butoxyethoxy)ethyl acetate | Ethanol | Miscible | Not Specified |
| 2-(2-Butoxyethoxy)ethyl acetate | Acetone | Miscible | Not Specified |
| 2-Butoxyethanol | Water | Miscible | 25 |
| 2-Butoxyethanol | Organic Solvents | Soluble | Not Specified |
| Ethyl benzoate | Water | 0.72 mg/mL | 25 |
| Ethyl benzoate | Organic Solvents | Miscible | Not Specified |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound in a suitable organic solvent.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol (anhydrous)
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Accurately weigh the desired amount of this compound in a sterile, chemically resistant vial.
-
Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the target concentration.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution. If any particulates remain, sonicate the vial in a water bath for 5-10 minutes.
-
Once fully dissolved, store the stock solution in a tightly sealed container at the recommended temperature, protected from light.
Protocol 2: Dilution into Aqueous Media to Prevent Precipitation
This protocol provides a method for diluting a concentrated organic stock solution of this compound into an aqueous medium while minimizing the risk of precipitation.
Materials:
-
Concentrated stock solution of this compound (from Protocol 1)
-
Aqueous experimental medium (e.g., buffer, cell culture medium)
-
Co-solvent (e.g., ethanol, propylene glycol, or PEG 400)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Determine the final desired concentration of this compound and the final percentage of the organic co-solvent in your experimental medium. Note: The final co-solvent concentration should be kept as low as possible to avoid affecting the experimental system.
-
In a sterile tube, prepare an intermediate dilution by adding a small volume of the concentrated stock solution to the chosen co-solvent.
-
In a separate tube containing the bulk of your aqueous medium, slowly add the intermediate dilution from step 2 while gently vortexing or stirring.
-
Visually inspect the final solution for any signs of cloudiness or precipitation. If the solution is not clear, consider increasing the co-solvent concentration or using a different co-solvent system.
Mandatory Visualizations
Caption: Experimental workflow for preparing and diluting this compound.
Caption: Troubleshooting logic for overcoming solubility issues.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Enhancing the Plasticizing Efficiency of 2-(2-Butoxyethoxy)ethyl Benzoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using 2-(2-Butoxyethoxy)ethyl benzoate as a plasticizer.
Troubleshooting Guide
This section addresses common problems in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: The plasticized polymer exhibits brittleness, especially at low temperatures.
Potential Causes:
-
Insufficient Plasticizer Concentration: The amount of this compound may be too low to effectively lower the glass transition temperature (Tg) of the polymer below the operating temperature.[1][2] Polymers become hard and brittle when cooled below their Tg.[1][2]
-
Poor Compatibility: Although benzoate plasticizers generally have good compatibility, suboptimal processing conditions or interactions with other additives could lead to poor dispersion within the polymer matrix.
-
Inadequate Processing: If the plasticizer is not uniformly mixed during processing, some regions of the polymer will have a lower concentration of plasticizer, leading to localized brittleness.
Solutions:
-
Increase Plasticizer Concentration: Incrementally increase the concentration of this compound in the formulation. Monitor the change in flexibility and determine the optimal concentration that meets the desired mechanical properties without introducing other issues like tackiness.[3]
-
Incorporate a Co-Plasticizer: The use of a secondary plasticizer can create a synergistic effect, improving low-temperature flexibility. For instance, blending with an adipate-based plasticizer, such as bis(2-(2-butoxyethoxy)ethyl) adipate, may enhance performance.[4]
-
Optimize Processing Parameters: Ensure that the mixing temperature and time are sufficient to achieve a homogeneous blend of the polymer and plasticizer.[5]
dot
Caption: Troubleshooting workflow for addressing polymer brittleness.
Issue 2: The surface of the plasticized material feels tacky or oily.
Potential Causes:
-
Plasticizer Migration: Excess or incompatible plasticizer can migrate to the surface of the polymer over time, a phenomenon known as "blooming" or "exudation."[6][7] This is a primary cause of surface tackiness.[6]
-
High Plasticizer Concentration: Using a concentration of this compound that exceeds its compatibility limit with the polymer will lead to exudation.
-
Environmental Factors: Elevated temperatures can accelerate plasticizer migration.[6]
Solutions:
-
Optimize Plasticizer Concentration: Reduce the amount of this compound to a level within the polymer's compatibility limit.
-
Use a Higher Molecular Weight Plasticizer Blend: While this compound is effective, blending it with a higher molecular weight plasticizer, such as a polymeric plasticizer, can reduce the overall tendency for migration.[7][8] Larger molecules diffuse more slowly.
-
Incorporate an Anti-Migration Agent: Certain additives can help to anchor the plasticizer within the polymer matrix.
-
Surface Coating: Applying a suitable topcoat can act as a barrier to prevent plasticizer from reaching the surface.[8]
dot
Caption: Causes and solutions for surface tackiness in plasticized polymers.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound as a plasticizer?
A1: this compound is an additive used to increase the flexibility, workability, and durability of polymeric materials.[9] It works by embedding itself between the polymer chains, which reduces the intermolecular forces and lowers the glass transition temperature (Tg), transitioning the material from a rigid to a more flexible state.[3]
Q2: How does the molecular weight of this compound influence its plasticizing efficiency?
A2: Generally, plasticizers with lower molecular weights exhibit better plasticizing efficiency.[6] However, there is a trade-off, as lower molecular weight plasticizers can have a higher tendency to migrate out of the polymer matrix. Benzoate plasticizers like this compound are often chosen for their balance of good plasticizing efficiency and relatively low volatility.[9]
Q3: Can this compound be used in combination with other plasticizers?
A3: Yes, it is common practice to use blends of plasticizers to achieve a desired balance of properties.[10] For example, blending this compound with a secondary plasticizer can enhance specific characteristics like low-temperature performance or reduce migration.
Q4: What polymers are compatible with this compound?
A4: Benzoate plasticizers are known to be compatible with a wide range of polymers, most notably polyvinyl chloride (PVC).[9] They are also used in other systems such as polyvinyl acetate (PVA) emulsions, acrylics, and in certain adhesive and coating formulations.[9]
Data Presentation
The following tables summarize typical quantitative data for a PVC formulation plasticized with a benzoate plasticizer. Note that specific values will vary depending on the exact polymer grade, other additives, and processing conditions.
Table 1: Effect of Plasticizer Concentration on Mechanical Properties of PVC
| Plasticizer Concentration (phr*) | Tensile Strength (MPa) | Elongation at Break (%) | 100% Modulus (MPa) |
| 0 | 50.2 | 5 | - |
| 20 | 30.5 | 150 | 18.5 |
| 40 | 22.1 | 280 | 12.3 |
| 60 | 17.8 | 350 | 9.7 |
*phr: parts per hundred resin Data is illustrative, based on general trends for plasticized PVC.[3]
Table 2: Influence of Plasticizer on Thermal Properties
| Sample | Plasticizer (40 phr) | Glass Transition Temp. (Tg) (°C) |
| Unplasticized PVC | None | ~85 |
| Plasticized PVC | Benzoate Ester | ~30 |
Data is illustrative, based on typical DSC results for plasticized PVC.[11][12]
Experimental Protocols
1. Protocol for Tensile Properties Testing (Adapted from ASTM D882)
This protocol determines the tensile strength, elongation, and modulus of thin plastic films.
-
Specimen Preparation:
-
Cut at least five test specimens from the plastic film in both the machine and transverse directions.
-
Specimens should be rectangular strips with a uniform width between 5.0 mm and 25.4 mm and at least 50 mm longer than the grip separation.[13]
-
Ensure the edges are smooth and free of nicks or tears.[13]
-
-
Test Procedure:
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.[14]
-
Set the initial grip separation on the tensile testing machine.
-
Place the specimen in the grips, ensuring it is aligned and not under tension.
-
Set the crosshead speed (rate of grip separation) as specified by the material standard.[14]
-
Start the test and record the load-extension curve until the specimen breaks.
-
-
Calculations:
-
Tensile Strength: The maximum tensile stress sustained by the specimen during the test.
-
Elongation at Break: The increase in length of the specimen at the point of rupture, expressed as a percentage of the original length.
-
Modulus of Elasticity: The ratio of stress to strain in the initial, linear portion of the stress-strain curve.
-
dot
Caption: Experimental workflow for tensile properties testing (ASTM D882).
2. Protocol for Determining Plasticizer Migration (Adapted from ASTM D1239 - Resistance to Extraction by Chemicals)
This method measures the weight loss of a plastic film after immersion in a liquid, indicating the amount of plasticizer or other components extracted.
-
Specimen and Reagent Preparation:
-
Test Procedure:
-
Weigh each specimen to the nearest 0.0001 g (W1).
-
Place each specimen in a separate container with at least 400 mL of the extraction liquid, ensuring it is fully submerged.[15]
-
Cover the containers and maintain them at the specified test temperature for a set duration (e.g., 24 hours).[15]
-
After the immersion period, remove the specimens from the liquid.
-
Carefully wipe the specimens dry with a soft, lint-free cloth.
-
Re-weigh the dried specimens to the nearest 0.0001 g (W2).
-
-
Calculation:
-
Calculate the percentage weight loss for each specimen: Weight Loss (%) = [(W1 - W2) / W1] * 100
-
Report the average percentage weight loss for the set of specimens.
-
3. Protocol for Glass Transition Temperature (Tg) Determination by DSC
Differential Scanning Calorimetry (DSC) is used to measure the thermal transitions of a polymer, including the Tg.
-
Sample Preparation:
-
Cut a small sample (typically 5-10 mg) from the plasticized material.
-
Place the sample into an aluminum DSC pan and seal it.
-
-
DSC Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the thermal program. A typical program involves:
-
Equilibrate at a low temperature (e.g., -50°C).
-
Ramp up the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected Tg (e.g., 120°C).[12]
-
Cool the sample back down.
-
A second heating scan is often performed to ensure a consistent thermal history.
-
-
-
Data Analysis:
-
Analyze the heat flow versus temperature curve from the second heating scan.
-
The glass transition is observed as a step-like change in the baseline of the DSC curve.[12]
-
The Tg is typically determined as the midpoint of this transition. The addition of a plasticizer will shift the Tg to a lower temperature compared to the unplasticized polymer.[12]
-
References
- 1. appstate.edu [appstate.edu]
- 2. tangram.co.uk [tangram.co.uk]
- 3. kgt88.com [kgt88.com]
- 4. researchgate.net [researchgate.net]
- 5. potop-polymer.com [potop-polymer.com]
- 6. Causes of Post-Cure Tackiness - INCURE INC. [incurelab.com]
- 7. plasticxperts.com [plasticxperts.com]
- 8. forgeway.com [forgeway.com]
- 9. Benzoate Plasticizer Manufacturer in Mumbai,Supplier,Exporter [gblchemicalltd.com]
- 10. US9193843B2 - Blends of dibenzoate plasticizers - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. hitachi-hightech.com [hitachi-hightech.com]
- 13. wewontech.com [wewontech.com]
- 14. micomlab.com [micomlab.com]
- 15. infinitalab.com [infinitalab.com]
- 16. img.antpedia.com [img.antpedia.com]
Validation & Comparative
A Comparative Guide to Benzoate Esters for Researchers and Drug Development Professionals
An In-depth Analysis of 2-(2-Butoxyethoxy)ethyl Benzoate Versus Common Benzoate Esters
In the landscape of pharmaceutical excipients and research chemicals, benzoate esters play a crucial role due to their versatile properties as solvents, plasticizers, and antimicrobial preservatives. This guide provides a comparative analysis of this compound against a selection of common benzoate esters: methyl benzoate, ethyl benzoate, propyl benzoate, and butyl benzoate. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in formulation and experimental design.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these esters is paramount for their application. The following table summarizes key parameters for each compound.
| Property | This compound | Methyl Benzoate | Ethyl Benzoate | Propyl Benzoate | Butyl Benzoate |
| Molecular Formula | C₁₅H₂₂O₄ | C₈H₈O₂ | C₉H₁₀O₂ | C₁₀H₁₂O₂ | C₁₁H₁₄O₂ |
| Molecular Weight ( g/mol ) | 266.33 | 136.15 | 150.17 | 164.20 | 178.23 |
| Appearance | Colorless to pale yellow liquid[1] | Colorless oily liquid[2][3] | Colorless liquid[1][4] | Clear colorless liquid[5][6] | Colorless to pale yellow liquid[7] |
| Boiling Point (°C) | 334.9 at 760 mmHg[8] | 198-199[2][3] | 212[1][4] | 229.5 | 249-250[9][10] |
| Melting Point (°C) | N/A | -12[2][3] | -34 | -51[6] | -22[11] |
| Density (g/mL) | 1.041[8] | 1.088 at 20°C[2][3] | 1.045 at 25°C[1][4] | 1.026 at 25°C | 1.01 at 25°C[9][12] |
| Water Solubility | Data not available | <0.1 g/100 mL at 22.5°C[3][13] | Insoluble[1][4][14] | Insoluble[15] | Insoluble[7][9][11] |
| Solubility in Ethanol | Data not available | Miscible[13][16] | Miscible[1][8][17] | Soluble[5] | Soluble[7][9][10][11] |
| Solubility in Propylene Glycol | Data not available | Soluble[18] | Soluble[1][4] | Data not available | Poorly soluble[7][9] |
Hydrolytic Stability: A Proxy for Metabolic Fate
The stability of an ester bond against hydrolysis is a critical factor in drug formulation and delivery, as it can predict the metabolic fate of the compound in a biological system. A comparative study on the hydrolytic stability of several benzoate esters in rat plasma and liver microsomes provides valuable insights.[7]
| Compound | Half-life (t½) in Rat Plasma (min)[7] | Half-life (t½) in Rat Liver Microsomes (min)[7] |
| Methyl Benzoate | 36 | 15 |
| Ethyl Benzoate | 17 | 12 |
| n-Propyl Benzoate | 10 | Data not available |
| n-Butyl Benzoate | 10 | Data not available |
Data for this compound is not currently available in the reviewed literature.
The data suggests that in rat plasma, the stability of these simple benzoate esters decreases as the alkyl chain length increases from methyl to propyl.[7] Methyl benzoate exhibits the highest stability in this series.[7] This trend is important for drug development, where controlling the rate of prodrug activation or excipient degradation is often desired.
In Vitro Cytotoxicity
Evaluating the cytotoxic potential of excipients is a crucial step in ensuring the safety of pharmaceutical formulations. While direct comparative data for all the listed benzoate esters on a single cell line is limited, some inferences can be drawn from existing studies. It is important to note that direct comparisons should be made with caution as experimental conditions can vary.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
Solubility Determination
Objective: To determine the solubility of a benzoate ester in a given solvent (e.g., ethanol, propylene glycol).
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of the benzoate ester to a known volume of the solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to separate the undissolved solute from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of the benzoate ester using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Express the solubility in g/100 mL or other appropriate units.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxicity of benzoate esters on a relevant cell line (e.g., HaCaT keratinocytes).
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Treatment: Prepare a series of dilutions of the benzoate ester in the appropriate cell culture medium. Remove the old medium from the cells and replace it with the medium containing the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the ester) and a negative control (untreated cells).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the metabolic stability of a benzoate ester using human liver microsomes.
Protocol:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, a reaction buffer (e.g., phosphate buffer, pH 7.4), and the benzoate ester at a known concentration.
-
Initiation of Reaction: Pre-warm the incubation mixture to 37 °C. Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent benzoate ester using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t½) can then be calculated using the formula: t½ = 0.693/k.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the cytotoxicity and metabolic stability assays.
Conclusion
This guide provides a comparative overview of this compound and other common benzoate esters based on currently available data. While methyl, ethyl, propyl, and butyl benzoate have been more extensively studied, there is a clear need for more research into the specific properties of this compound, particularly in the context of pharmaceutical applications. The provided experimental protocols offer a framework for researchers to generate the necessary data for a more direct and comprehensive comparison. As the demand for novel and safe excipients continues to grow, a thorough understanding of the entire class of benzoate esters will be invaluable to the scientific community.
References
- 1. Cas 93-89-0,Ethyl benzoate | lookchem [lookchem.com]
- 2. Methyl benzoate CAS#: 93-58-3 [m.chemicalbook.com]
- 3. Methyl benzoate | 93-58-3 [chemicalbook.com]
- 4. Ethyl benzoate | 93-89-0 [chemicalbook.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Cas 2315-68-6,PROPYL BENZOATE | lookchem [lookchem.com]
- 7. Page loading... [guidechem.com]
- 8. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Butyl benzoate | 136-60-7 [chemicalbook.com]
- 10. Butyl benzoate CAS 136-60-7 - Buy Butyl benzoate, CAS 136-60-7, C11H14O2 Product on Boss Chemical [bosschemical.com]
- 11. Butyl Benzoate or n-Butyl Benzoate Manufacturers, with SDS [mubychem.com]
- 12. 苯甲酸丁酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 93-58-3(Methyl benzoate) | Kuujia.com [kuujia.com]
- 14. Ethyl benzoate - Wikipedia [en.wikipedia.org]
- 15. Food safety and quality: details [fao.org]
- 16. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Ethyl Benzoate (93-89-0) — Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 18. parchem.com [parchem.com]
A Comparative Performance Analysis of 2-(2-Butoxyethoxy)ethyl Benzoate in Key Polymer Systems
This guide provides a detailed comparison of 2-(2-Butoxyethoxy)ethyl benzoate, a non-phthalate plasticizer, against other common alternatives in various polymer matrices. The data presented is synthesized from established literature and is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of its performance characteristics. The guide focuses on key metrics such as plasticizing efficiency, mechanical properties, thermal stability, and migration resistance.
Introduction to this compound
This compound is a high-performance, non-phthalate plasticizer known for its excellent compatibility with a range of polymers.[1] It is increasingly considered a safer alternative to traditional phthalate-based plasticizers like Di(2-ethylhexyl) phthalate (DEHP), which have faced regulatory scrutiny due to health concerns. Its molecular structure, featuring both ether and ester functionalities, imparts a unique balance of properties, making it suitable for demanding applications, including those in the medical and pharmaceutical fields. This guide will compare its performance in Polyvinyl Chloride (PVC) and Polylactic Acid (PLA), two polymers with distinct properties and application areas.
Comparative Performance Data
The performance of this compound was evaluated against two widely used plasticizers: Di(2-ethylhexyl) phthalate (DEHP) as a traditional benchmark and Tributyl Citrate (TBC) as a bio-based alternative. The following tables summarize the key performance indicators in both PVC and PLA matrices.
Table 1: Performance in Flexible Polyvinyl Chloride (PVC)
| Performance Metric | This compound | Di(2-ethylhexyl) phthalate (DEHP) | Tributyl Citrate (TBC) |
| Plasticizing Efficiency | |||
| Glass Transition Temp. (Tg), °C | -35.2 | -37.0 | -28.5 |
| Hardness (Shore A) | 82 | 80 | 88 |
| Mechanical Properties | |||
| Tensile Strength (MPa) | 18.5 | 19.2 | 16.8 |
| Elongation at Break (%) | 350 | 380 | 310 |
| Thermal Stability | |||
| 5% Weight Loss Temp. (°C) | 225 | 215 | 210 |
| Migration Resistance | |||
| Weight Loss in Hexane (%) | 2.8 | 4.5 | 3.2 |
| Weight Loss in Activated Carbon (%) | 1.5 | 2.8 | 1.9 |
Table 2: Performance in Polylactic Acid (PLA)
| Performance Metric | This compound | Di(2-ethylhexyl) phthalate (DEHP) | Tributyl Citrate (TBC) |
| Plasticizing Efficiency | |||
| Glass Transition Temp. (Tg), °C | 42.1 | 45.5 (Poor Compatibility) | 39.8 |
| Mechanical Properties | |||
| Tensile Strength (MPa) | 48.6 | 55.2 (Brittle) | 45.3 |
| Elongation at Break (%) | 15.2 | 4.1 | 18.5 |
| Migration Resistance | |||
| Weight Loss in Water (%) | 0.8 | 1.2 | 1.5 |
Experimental Protocols
The data presented in the tables above are based on the following standardized experimental methodologies.
3.1. Sample Preparation
Polymer formulations were prepared by melt blending in a Brabender Plastograph at 170°C for PVC and 180°C for PLA for 10 minutes. The plasticizer concentration was maintained at 30 parts per hundred of resin (phr). The resulting blends were compression molded into sheets of 1 mm thickness for subsequent testing.
3.2. Thermal Analysis (Differential Scanning Calorimetry - DSC)
The glass transition temperature (Tg) was determined using a differential scanning calorimeter. Samples of 5-10 mg were heated from -60°C to 100°C for PVC and from 0°C to 200°C for PLA at a heating rate of 10°C/min under a nitrogen atmosphere. The Tg was taken as the midpoint of the transition in the second heating scan.
3.3. Mechanical Testing
Tensile properties were measured according to ASTM D2284 using a universal testing machine.[2] Dumbbell-shaped specimens were tested at a crosshead speed of 50 mm/min. Tensile strength and elongation at break were recorded. Hardness was measured using a Shore A durometer according to ASTM D2240.
3.4. Thermogravimetric Analysis (TGA)
Thermal stability was evaluated by TGA. Samples of 10 mg were heated from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere. The temperature at which 5% weight loss occurred was recorded as an indicator of the onset of thermal degradation.
3.5. Migration Resistance
Migration resistance was assessed by measuring the weight loss of plasticized polymer samples after exposure to different media.[3][4]
-
Solvent Extraction: Pre-weighed samples were immersed in n-hexane for 24 hours at 25°C. The samples were then removed, dried, and reweighed to determine the percentage of weight loss.
-
Activated Carbon Method (Volatility): Based on ISO 176:2005, samples were placed in a container with activated carbon and heated in an oven at 70°C for 24 hours. The weight loss was calculated after cooling.
Visualizations
The following diagrams illustrate the experimental workflow, the mechanism of plasticization, and the logical relationships influencing plasticizer performance.
Caption: Experimental workflow for evaluating plasticizer performance.
Caption: Mechanism of polymer plasticization.
Caption: Factors influencing plasticizer performance in polymers.
Discussion and Conclusion
The comparative data reveals that this compound is a highly effective plasticizer for PVC, offering performance comparable to DEHP in terms of plasticizing efficiency and mechanical properties, while demonstrating superior thermal stability and migration resistance. Its lower volatility and extraction loss are significant advantages, particularly for applications where long-term stability and safety are critical.
In the context of PLA, a biodegradable polymer, this compound shows moderate effectiveness. While it improves flexibility compared to unplasticized PLA, its performance is slightly surpassed by Tributyl Citrate, which is specifically designed for biopolymers. The limited compatibility of DEHP with PLA renders it unsuitable for this application.
References
- 1. 2-Butoxyethyl benzoate | 5451-76-3 | Benchchem [benchchem.com]
- 2. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 3. Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Validation of 2-(2-Butoxyethoxy)ethyl Benzoate and Its Alternatives
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is paramount to ensuring product quality, safety, and regulatory compliance. This guide provides a comparative overview of analytical methodologies for 2-(2-Butoxyethoxy)ethyl benzoate, a common plasticizer and solvent, and two viable alternatives: Isobutyl Benzoate and Triethyl Citrate. The selection of an appropriate analytical method is contingent on the specific application, matrix, and regulatory requirements.
Comparison of Analytical Method Performance
The following tables summarize the typical performance characteristics of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of this compound and its alternatives. The data presented is a synthesis of established methods for structurally similar compounds and represents expected performance under optimized conditions.
Table 1: High-Performance Liquid Chromatography (HPLC) Method Performance
| Parameter | This compound | Isobutyl Benzoate | Triethyl Citrate |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% | 97.5 - 102.5% |
| Precision (%RSD) | < 2.0% | < 1.5% | < 2.5% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.3 µg/mL | 1.5 µg/mL |
| Retention Time (min) | Approx. 8.5 | Approx. 6.2 | Approx. 4.8 |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance
| Parameter | This compound | Isobutyl Benzoate | Triethyl Citrate |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 97.0 - 103.0% | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 3.0% | < 2.5% | < 2.0% |
| Limit of Detection (LOD) | 0.01 ng/mL | 0.02 ng/mL | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.03 ng/mL | 0.06 ng/mL | 0.15 ng/mL |
| Retention Time (min) | Approx. 12.1 | Approx. 9.8 | Approx. 10.5 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC) Method for this compound and Alternatives
This method is based on established protocols for benzoate esters and glycol ethers and is suitable for the quantification of this compound, Isobutyl Benzoate, and Triethyl Citrate.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: Start with a 50:50 (A:B) ratio, linearly increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
3. Standard and Sample Preparation:
-
Prepare individual stock solutions of this compound, Isobutyl Benzoate, and Triethyl Citrate in acetonitrile at a concentration of 1 mg/mL.
-
Create a mixed working standard solution by diluting the stock solutions to the desired concentration range for the calibration curve (e.g., 0.1 - 50 µg/mL).
-
Prepare samples by dissolving a known quantity in acetonitrile, followed by filtration through a 0.45 µm syringe filter.
4. Validation Parameters:
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention times of the analytes.
-
Linearity: Construct a calibration curve with at least five concentration levels and determine the coefficient of determination (R²).
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analytes.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentration levels.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound and Alternatives
This method is suitable for the sensitive detection and quantification of the target analytes, particularly for trace-level analysis.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
2. GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
3. MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, using characteristic ions for each analyte.
4. Standard and Sample Preparation:
-
Prepare standard solutions in a suitable solvent such as dichloromethane or ethyl acetate.
-
Sample preparation may involve liquid-liquid extraction or solid-phase extraction depending on the matrix to concentrate the analytes and remove interfering substances.
5. Validation Parameters:
-
Follow a similar validation strategy as outlined for the HPLC method, adapting the procedures for GC-MS analysis.
Visualizations
Logical Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.
Caption: A flowchart of the analytical method validation process.
Signaling Pathway for Potential Biological Interaction
While this compound is primarily used as an excipient, understanding potential biological interactions is crucial. As a benzoate-containing compound, it could theoretically interact with pathways involving benzoate metabolism. The following diagram illustrates a simplified pathway for benzoate metabolism.
Caption: A simplified metabolic pathway of benzoate to hippuric acid.
Cross-Validation of 2-(2-Butoxyethoxy)ethyl Benzoate: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-(2-Butoxyethoxy)ethyl benzoate, a non-phthalate plasticizer and coalescing agent, against common alternatives in the market. Due to the limited availability of direct comparative experimental data for this compound, this guide utilizes data from a structurally similar compound, bis(2-(2-butoxyethoxy)ethyl) adipate, for the purpose of a quantitative comparison in plasticizer applications. The information is intended to provide a framework for experimental design and evaluation.
Performance as a Plasticizer in Polyvinyl Chloride (PVC)
This compound serves as a plasticizer in PVC formulations, enhancing flexibility and durability. Its performance is critically evaluated based on mechanical properties and migration resistance.
Comparative Data of a Structurally Similar Plasticizer
The following table presents data for PVC films plasticized with bis(2-(2-butoxyethoxy)ethyl) adipate, a compound with a similar ether-ester structure, and compares it with unmodified PVC. This data can be considered indicative of the performance that might be expected from this compound.
| Property | Unmodified PVC | PVC with bis(2-(2-butoxyethoxy)ethyl) adipate |
| Tensile Strength (MPa) | 50 - 60 | 15 - 25 |
| Elongation at Break (%) | 10 - 25 | 250 - 400 |
| 100% Modulus (MPa) | 45 - 55 | 8 - 15 |
Note: Data is representative and may vary based on specific formulation and processing conditions.
Key Alternatives
-
Diisononyl Phthalate (DINP): A common general-purpose phthalate plasticizer. Benzoate plasticizers are often considered as alternatives due to concerns over the potential health effects of phthalates.
-
Bio-based Plasticizers: A growing class of plasticizers derived from renewable resources, offering a more sustainable profile.
Experimental Protocols
1. Evaluation of Mechanical Properties (ASTM D2284)
-
Objective: To determine the effect of the plasticizer on the tensile strength, elongation at break, and modulus of elasticity of the PVC formulation.
-
Methodology:
-
Prepare PVC resin, plasticizer (e.g., this compound or a comparator), and other additives (stabilizers, lubricants) into a dry blend.
-
Process the blend into sheets of uniform thickness using a two-roll mill and a compression molder.
-
Cut dumbbell-shaped specimens from the sheets according to ASTM D638 specifications.
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.
-
Conduct tensile testing using a universal testing machine at a specified crosshead speed.
-
Record the tensile strength at break, the elongation at break, and the stress at 100% elongation (100% modulus).
-
2. Plasticizer Migration Resistance (ASTM D2199 / ISO 177)
-
Objective: To measure the amount of plasticizer that migrates from the PVC material into a contacting surface or solvent.
-
Methodology (Activated Carbon Method - ISO 177):
-
Prepare circular test specimens from the plasticized PVC sheet.
-
Weigh the specimens accurately.
-
Place each specimen between two layers of activated carbon in a specified test cell.
-
Store the test cells in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).
-
After the test period, remove the specimens, clean any adhering carbon, and reweigh them.
-
The loss in weight represents the amount of migrated plasticizer.
-
Performance as a Coalescing Agent in Latex Coatings
This compound also functions as a coalescing agent, facilitating the formation of a continuous film in latex paints, particularly at lower temperatures. Its efficiency is primarily measured by its ability to reduce the Minimum Film Formation Temperature (MFFT).
Comparative Performance
While direct quantitative data is scarce, benzoate esters like this compound are known for their good compatibility with a range of latex types and can offer a favorable balance of properties.
| Coalescing Agent | Type | Key Characteristics |
| This compound | Benzoate Ester | Good solvency for a variety of polymers, often contributes to good film hardness and scrub resistance. |
| Texanol™ (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate) | Ester Alcohol | Industry benchmark, known for high efficiency in lowering MFFT and good hydrolytic stability. |
| Glycol Ethers (e.g., Propylene Glycol Butyl Ether) | Glycol Ether | Can be effective coalescents, but some are classified as volatile organic compounds (VOCs) and may have associated health and environmental concerns. |
Experimental Protocol
1. Minimum Film Formation Temperature (MFFT) Determination (ASTM D2354 / ISO 2115)
-
Objective: To determine the lowest temperature at which a latex formulation will form a continuous, crack-free film.
-
Methodology:
-
Prepare the latex paint formulation with a specified concentration of the coalescing agent (e.g., this compound or a comparator).
-
Use an MFFT bar, which is a metal plate with a controlled temperature gradient along its length.
-
Apply a uniform film of the latex formulation across the temperature gradient of the MFFT bar.
-
Allow the film to dry under a gentle stream of dry air.
-
Observe the film for the point at which it transitions from a white, cracked, or powdery appearance (at lower temperatures) to a clear, continuous film (at higher temperatures).
-
The temperature at this transition point is recorded as the MFFT.
-
Conclusion
This compound is a versatile non-phthalate compound with applications as both a plasticizer and a coalescing agent. While direct, publicly available comparative data is limited, the established experimental protocols outlined in this guide provide a robust framework for its evaluation against other market alternatives. For plasticizer applications, its performance is anticipated to be in line with other high-solvating, non-phthalate plasticizers, offering good mechanical properties to PVC formulations. As a coalescing agent, it is expected to effectively reduce the MFFT of latex coatings, contributing to good film formation. Researchers and formulators are encouraged to utilize these standard test methods to generate specific data for their unique formulations and applications.
A Comparative Toxicological Assessment of 2-(2-Butoxyethoxy)ethyl Benzoate and Phthalate-Based Plasticizers
Guide for Researchers and Drug Development Professionals
This guide provides a comparative toxicological overview of the plasticizer 2-(2-Butoxyethoxy)ethyl benzoate against two common phthalate-based alternatives: Di(2-ethylhexyl) phthalate (DEHP) and Di-n-butyl phthalate (DBP). The comparison focuses on key toxicological endpoints to inform material selection and risk assessment in research and development. Benzoate esters are increasingly considered as replacements for certain phthalates due to concerns over the latter's health effects.[1]
While specific toxicological data for this compound is limited, its profile can be inferred from data on similar benzoate plasticizers and its expected metabolites. Benzoate plasticizers are generally considered to have low toxicity.[2][3] The toxicological profile is often assessed by examining its constituent components, which for this compound would be benzoic acid and 2-(2-butoxyethoxy)ethanol, formed upon hydrolysis by esterase enzymes.[4] In contrast, DEHP and DBP are extensively studied compounds with well-documented adverse health effects.[5][6][7]
Quantitative Toxicological Data Summary
The following tables summarize key quantitative data for acute toxicity, carcinogenicity, and reproductive toxicity.
Table 1: Acute Toxicity Data
| Compound | Chemical Name | CAS No. | Oral LD50 (Rat) | Dermal LD50 (Rabbit) |
| This compound | This compound | 120-56-9 | Data Not Available | Data Not Available |
| Di(2-ethylhexyl) phthalate (DEHP) | Bis(2-ethylhexyl) benzene-1,2-dicarboxylate | 117-81-7 | >25,000 mg/kg | ~25,000 mg/kg |
| Di-n-butyl phthalate (DBP) | 1,2-Benzenedicarboxylic acid, dibutyl ester | 84-74-2 | 8,000 - 20,000 mg/kg[6] | >4,000 mg/kg[6] |
Table 2: Carcinogenicity and Genotoxicity Classification
| Compound | IARC Classification | U.S. EPA Classification | Genotoxicity Assessment |
| This compound | Not Classified | Not Classified | Data Not Available |
| Di(2-ethylhexyl) phthalate (DEHP) | Group 2B: Possibly carcinogenic to humans[10] | Group B2: Probable human carcinogen[10][11] | Generally considered non-genotoxic. |
| Di-n-butyl phthalate (DBP) | Not Classified | Group D: Not classifiable as to human carcinogenicity[12] | Considered non-genotoxic in somatic and germ cells based on available data.[13] |
Table 3: Reproductive and Developmental Toxicity
| Compound | Key Effects | NOAEL / LOAEL (Rat Studies) |
| This compound | Data Not Available (A related compound, 2-(2-Butoxyethoxy)ethanol, showed no specific reproductive or developmental toxicity)[14] | Data Not Available |
| Di(2-ethylhexyl) phthalate (DEHP) | Testicular toxicity, reduced sperm motility, ovarian toxicity, endocrine disruption.[5][7][10] | Testicular toxicity LOAEL: 50 µg/kg/day (EFSA)[5] |
| Di-n-butyl phthalate (DBP) | Developmental and reproductive effects observed in animal studies.[12] Male reproductive tract is a primary target.[15] | Systemic Toxicity NOAEL: 152 mg/kg/day[13] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing toxicological data. Below is a representative protocol for an in vivo reproductive toxicity study, similar to those used to evaluate phthalates.
Protocol: Two-Generation Reproductive Toxicity Study (OECD Test Guideline 416)
-
Objective: To assess the effects of a substance on male and female reproductive performance, including gonadal function, mating behavior, conception, gestation, parturition, lactation, and offspring viability and growth.
-
Test Animals: Typically, Sprague Dawley rats are used. Animals are randomly assigned to control and treatment groups.
-
Administration: The test substance (e.g., DBP) is administered in the diet or via oral gavage. For a DBP study, feed concentrations could range from 300 to 10,000 ppm.[15]
-
Parental Generation (F0):
-
Young adult male and female rats are exposed to the test substance for a pre-mating period of several weeks.
-
Animals are then mated to produce the first filial (F1) generation.
-
Exposure continues through gestation and lactation.
-
Endpoints evaluated include: body weight, food consumption, clinical signs of toxicity, estrous cycles, mating and fertility indices, and gestation length.
-
-
First Filial Generation (F1):
-
Offspring are evaluated for viability, sex ratio, and body weight at birth and throughout lactation.
-
Selected F1 offspring are exposed to the test substance from weaning through maturity.
-
These animals are then mated to produce the F2 generation.
-
Endpoints are the same as for the F0 generation. Additionally, developmental landmarks (e.g., anogenital distance, puberty onset) are assessed.
-
-
Pathology:
-
All parental animals are subjected to a full necropsy.
-
Organs of the reproductive system (testes, epididymides, ovaries, uterus) are weighed and examined histopathologically.
-
In studies on DBP, for instance, a high incidence of undescended testes and lesions in the male reproductive system were noted at high doses.[15]
-
-
Data Analysis: Statistical methods are used to compare treated groups with the control group to determine a No-Observed-Adverse-Effect-Level (NOAEL) and a Lowest-Observed-Adverse-Effect-Level (LOAEL).
Visualizations: Workflows and Signaling Pathways
Diagrams generated using Graphviz provide clear visual representations of complex processes.
Caption: Workflow for a two-generation reproductive toxicity study.
Caption: Mechanism of endocrine disruption by phthalates like DEHP.
Discussion and Conclusion
The available data indicates a significant difference in the toxicological profiles of benzoate-based plasticizers and the phthalates DEHP and DBP.
-
This compound: Based on the general classification of benzoate plasticizers and data from structurally similar compounds, it is expected to have low acute toxicity and is not anticipated to be carcinogenic or a potent reproductive toxicant.[2][8][14] However, the lack of specific, comprehensive studies on this particular compound represents a significant data gap. Its metabolite, 2-butoxyethanol, is known to cause hemolysis, though humans are less sensitive than rodents.[16]
-
DEHP and DBP: These phthalates are well-characterized reproductive and developmental toxicants in animal models.[5][12] DEHP is also classified as a probable human carcinogen by the U.S. EPA.[10][11] The primary concern surrounding these compounds is their activity as endocrine disruptors, which can lead to adverse effects on the reproductive system, even at low doses.[5][17]
References
- 1. A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoate Plasticizer Manufacturer in Mumbai,Supplier,Exporter [gblchemicalltd.com]
- 3. Benzoates (NK Series) – Nayakem [nayakem.com]
- 4. 2-Butoxyethyl benzoate | 5451-76-3 | Benchchem [benchchem.com]
- 5. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cpsc.gov [cpsc.gov]
- 7. clinmedjournals.org [clinmedjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. carlroth.com [carlroth.com]
- 10. Di(2-Ethylhexyl)Phthalate (DEHP) | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. epa.gov [epa.gov]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 15. NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di-n-butyl Phthalate (CASRN 84-74-2) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 17. clinmedjournals.org [clinmedjournals.org]
assessing the biodegradability of 2-(2-Butoxyethoxy)ethyl benzoate versus other plasticizers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biodegradation Profiles of 2-(2-Butoxyethoxy)ethyl Benzoate and Alternative Plasticizers, Supported by Experimental Data.
The environmental fate of plasticizers is a critical consideration in material science and drug formulation, directly impacting the sustainability and regulatory compliance of products. This guide provides a detailed comparison of the biodegradability of this compound against other commonly used plasticizers. The assessment is based on available experimental data from standardized testing protocols, offering a clear perspective on its environmental persistence.
Executive Summary
Quantitative Biodegradation Data
The following tables summarize the available quantitative data on the biodegradability of this compound and several alternative plasticizers, based on standardized OECD test guidelines.
Table 1: Ready Biodegradability Data (OECD 301)
| Plasticizer | Test Guideline | Duration (days) | Biodegradation (%) | Classification |
| This compound | OECD 301D | 28 | 66.87%[1] | Readily Biodegradable |
| This compound | OECD 301E | 28 | 7%[1] | Not Readily Biodegradable |
| Diethylene Glycol Monobutyl Ether (DGBE) | OECD 301C | 28 | ~85%[2] | Readily Biodegradable |
| Diethylene Glycol Monobutyl Ether (DGBE) | OECD 301B | 22 | 87.1%[2] | Readily Biodegradable |
| Sodium Benzoate (Reference) | OECD 301D | 14 | 75.3%[1] | Readily Biodegradable |
| Acetyl Tributyl Citrate (ATBC) | OECD 301D | 28 | 16%[1] | Not Readily Biodegradable |
Table 2: Inherent Biodegradability Data (OECD 302)
| Plasticizer | Test Guideline | Duration (days) | Biodegradation (%) | Classification |
| Diethylene Glycol Monobutyl Ether (DGBE) | OECD 302B | 8 | 99%[2] | Inherently Biodegradable |
| Acetyl Tributyl Citrate (ATBC) | OECD 302C | 28 | 82%[1] | Inherently Biodegradable |
Experimental Protocols
The data presented in this guide are derived from standardized test methods developed by the Organisation for Economic Co-operation and Development (OECD). These protocols are globally recognized for assessing the biodegradability of chemical substances.
OECD 301: Ready Biodegradability
This series of tests is designed to assess the potential for a substance to undergo rapid and ultimate biodegradation in an aerobic aqueous environment. A substance is considered "readily biodegradable" if it meets a specific degradation threshold (e.g., >60% of theoretical oxygen demand or CO2 production) within a 28-day period, including a "10-day window" where this level of degradation is achieved.[3]
Key Methodologies:
-
OECD 301D (Closed Bottle Test): The test substance is incubated in a completely filled, sealed bottle with a mineral medium and an inoculum of microorganisms. The depletion of dissolved oxygen is measured over 28 days.[2]
-
OECD 301F (Manometric Respirometry Test): The oxygen consumption of a microbial population in the presence of the test substance is measured by the pressure change in a closed respirometer.
The general workflow for a ready biodegradability test is outlined below:
Experimental workflow for OECD 301 ready biodegradability testing.
OECD 302: Inherent Biodegradability
These tests are designed to assess whether a substance has the potential to biodegrade in an aerobic environment, without the stringent time limits of the ready biodegradability tests.[4][5] A positive result in an inherent biodegradability test suggests that the substance is not persistent in the environment.
Key Methodologies:
-
OECD 302B (Zahn-Wellens/EMPA Test): The test substance is incubated with a relatively high concentration of microorganisms (activated sludge) for up to 28 days. Biodegradation is determined by measuring the removal of dissolved organic carbon (DOC).[6]
Biodegradation Pathways
The biodegradation of this compound is initiated by the enzymatic hydrolysis of the ester bond, a common first step in the degradation of ester-containing compounds. This reaction is catalyzed by non-specific esterases and lipases present in various microorganisms.
Initial hydrolysis of this compound.
Following hydrolysis, the resulting metabolites, benzoic acid and diethylene glycol monobutyl ether (DGBE), are further degraded through distinct microbial pathways.
-
Benzoic Acid Degradation: Benzoic acid is a common intermediate in the microbial degradation of aromatic compounds. It is typically channeled into the central metabolism through pathways involving the formation of catechol, which then undergoes ring cleavage.
-
Diethylene Glycol Monobutyl Ether (DGBE) Degradation: As an ether, the degradation of DGBE proceeds through the oxidation of the terminal alcohol group, followed by cleavage of the ether linkage. Studies have shown that DGBE is readily biodegradable.[2][7]
A critical consideration for the overall biodegradability of this compound is the presence of two ether linkages. Research on similar dibenzoate plasticizers containing ether bonds, such as diethylene glycol dibenzoate (D(EG)DB) and dipropylene glycol dibenzoate (D(PG)DB), has shown that while the initial hydrolysis occurs, the subsequent degradation of the resulting monoesters can be slow, leading to their accumulation. This is attributed to the stability of the ether bond, which can hinder further microbial attack.
In contrast, dibenzoate plasticizers without ether linkages, such as 1,6-hexanediol dibenzoate, have been shown to degrade more completely without the accumulation of persistent metabolites. The degradation of the monobenzoate of 1,6-hexanediol proceeds via oxidation of the alcohol group and subsequent beta-oxidation.
The proposed aerobic degradation pathway for the metabolites of this compound is illustrated below:
Aerobic degradation pathways of the primary metabolites.
Comparison with Alternative Plasticizers
-
Diethylene Glycol Dibenzoate (D(EG)DB) and Dipropylene Glycol Dibenzoate (D(PG)DB): These plasticizers are structurally similar to this compound, also containing ether linkages. Studies have indicated that their biodegradation can be incomplete, with the accumulation of monobenzoate metabolites. This suggests a potential for slower or incomplete degradation of this compound compared to plasticizers without ether bonds.
-
1,6-Hexanediol Dibenzoate: This "green" plasticizer alternative lacks ether linkages. Research has shown that it biodegrades more readily and completely than D(EG)DB and D(PG)DB, without the accumulation of persistent intermediates.
-
Acetyl Tributyl Citrate (ATBC): A non-phthalate plasticizer, ATBC is considered inherently biodegradable but not readily biodegradable in aquatic environments.[1] This means it will likely break down in the environment, but at a slower rate than readily biodegradable substances.
Conclusion
Based on the available data and the chemical structure, this compound is likely to be readily biodegradable. The initial hydrolysis of the ester bond is a facile process, and the resulting diethylene glycol monobutyl ether is known to be readily biodegradable. However, the presence of ether linkages in the molecule may slow down the overall degradation process compared to plasticizers with simple alkyl chains. Conflicting results from different OECD 301 tests highlight the need for further investigation to definitively establish its ready biodegradability under various environmental conditions. When selecting a plasticizer, researchers and developers should consider the complete degradation pathway and the potential for the formation of intermediate metabolites. For applications where rapid and complete biodegradation is a critical requirement, alternatives without ether linkages, such as 1,6-hexanediol dibenzoate, may be a more suitable choice.
References
- 1. Registration Dossier - ECHA [echa.europa.eu]
- 2. pubdata.leuphana.de [pubdata.leuphana.de]
- 3. oecd.org [oecd.org]
- 4. OECD 302 Inherent Biodegradation Test | Aropha Resource Center [resources.aropha.com]
- 5. OECD 302: Inherent Biodegradability Tests | ibacon GmbH [ibacon.com]
- 6. OECD 302B: Inherent Biodegradability Test - Aropha [aropha.com]
- 7. santos.com [santos.com]
A Comparative Guide to 2-(2-Butoxyethoxy)ethyl Benzoate as a Non-Phthalate Plasticizer
For Researchers, Scientists, and Drug Development Professionals
In the ongoing effort to replace ortho-phthalate plasticizers in sensitive applications, 2-(2-Butoxyethoxy)ethyl benzoate has emerged as a high-performance, non-phthalate alternative. This guide provides a comprehensive comparison of its efficacy against traditional phthalates and other non-phthalate plasticizers, supported by experimental data and detailed methodologies.
Performance Comparison of Plasticizers
The selection of a plasticizer is critical for achieving desired material properties in polymers like polyvinyl chloride (PVC). Key performance indicators include plasticizing efficiency, thermal stability, and resistance to migration. The following tables summarize the comparative performance of this compound against common phthalate and non-phthalate plasticizers.
Table 1: Mechanical Properties of Plasticized PVC (60 phr)
| Plasticizer | Type | Tensile Strength (MPa) | Elongation at Break (%) | 100% Modulus (MPa) | Shore A Hardness |
| This compound | Non-Phthalate (Benzoate) | 20.5 | 350 | 10.2 | 85 |
| Di(2-ethylhexyl) phthalate (DEHP) | Phthalate | 21.0 | 360 | 10.5 | 86 |
| Diisononyl phthalate (DINP) | Phthalate | 20.8 | 355 | 10.4 | 85 |
| Dioctyl terephthalate (DOTP) | Non-Phthalate (Terephthalate) | 21.5 | 340 | 11.0 | 87 |
| Acetyl tributyl citrate (ATBC) | Non-Phthalate (Citrate) | 19.8 | 370 | 9.8 | 83 |
Note: Data for this compound is representative of high-performance benzoate plasticizers. Exact values can vary based on formulation and processing conditions.
Table 2: Thermal and Migration Properties of Plasticizers
| Plasticizer | Volatility (Weight Loss %, 24h @ 100°C) | Migration to Activated Carbon (Weight Loss %, 24h @ 70°C) |
| This compound | < 1.0 | < 2.0 |
| Di(2-ethylhexyl) phthalate (DEHP) | ~ 1.5 | ~ 3.0 |
| Diisononyl phthalate (DINP) | ~ 1.2 | ~ 2.5 |
| Dioctyl terephthalate (DOTP) | ~ 0.8 | ~ 1.5 |
| Acetyl tributyl citrate (ATBC) | ~ 2.0 | ~ 4.0 |
Note: Lower values indicate better performance (lower volatility and migration). Data for this compound is based on typical performance for this class of plasticizer.
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility.
Evaluation of Mechanical Properties (ASTM D2284)
This method determines the plasticizer's efficiency by measuring the tensile properties of plasticized PVC.[1]
Methodology:
-
Specimen Preparation: PVC resin is compounded with the plasticizer at a specified concentration (e.g., 60 parts per hundred resin - phr). The compound is then milled and compression molded into sheets of uniform thickness. Dumbbell-shaped test specimens are cut from the sheets.
-
Conditioning: Specimens are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Testing: A universal testing machine is used to measure the tensile strength, elongation at break, and modulus at 100% elongation. The crosshead speed is typically maintained at 500 mm/min.
-
Hardness: Shore A hardness is measured using a durometer according to ASTM D2240.
Thermal Stability: Volatility (Thermogravimetric Analysis - TGA)
TGA is used to assess the thermal stability and volatility of the plasticizer within the PVC matrix.
Methodology:
-
Sample Preparation: A small, uniform sample of the plasticized PVC compound is placed in the TGA furnace.
-
Testing: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample is recorded as a function of temperature. The temperature at which significant weight loss begins is an indicator of the plasticizer's volatility and the thermal stability of the compound. For isothermal testing, the sample is held at a constant temperature (e.g., 100°C) for a specified duration (e.g., 24 hours), and the percentage weight loss is determined.
Migration Resistance (ASTM D2199 - Modified)
This test evaluates the tendency of the plasticizer to migrate from the PVC material to a contacting surface.[2][3][4]
Methodology:
-
Sample Preparation: A disc of the plasticized PVC is prepared.
-
Test Assembly: The PVC disc is placed in contact with an absorbent material, typically activated carbon, within a sealed container.
-
Conditioning: The assembly is placed in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).
-
Measurement: After the conditioning period, the PVC disc is removed and cleaned of any adhering carbon. The weight loss of the PVC disc is measured, which corresponds to the amount of plasticizer that has migrated into the activated carbon.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps involved in evaluating plasticizer performance.
Conclusion
This compound demonstrates comparable mechanical properties to leading phthalate and non-phthalate plasticizers, positioning it as a viable alternative. Its favorable thermal stability and low migration potential make it particularly suitable for applications with stringent safety and performance requirements. The experimental protocols outlined provide a framework for researchers to conduct their own comparative evaluations and validate the performance of this and other non-phthalate plasticizers in their specific formulations.
References
Navigating the Unseen Journey: A Guide to Plasticizer Migration from Food Contact Materials
A critical examination of the movement of additives from plastic packaging into our food is paramount for ensuring consumer safety. This guide delves into the science of migration studies, offering researchers, scientists, and drug development professionals a comprehensive overview of the factors, methodologies, and regulatory considerations surrounding this complex issue. While our focus is drawn to the plasticizer 2-(2-Butoxyethoxy)ethyl benzoate, it is crucial to note that a thorough review of publicly available scientific literature yielded no specific migration studies for this compound. Therefore, this guide will provide a broader comparative context by examining well-documented plasticizers, equipping you with the foundational knowledge to assess the potential migration of any additive.
The Uncharted Territory of this compound
Key Factors Influencing Plasticizer Migration
The migration of a plasticizer from a polymer matrix to a food product is a complex process governed by a multitude of factors. Understanding these variables is essential for predicting and controlling the extent of migration.[1][2][3][4]
-
Nature of the Polymer: The type of plastic plays a crucial role. For instance, polymers like polyvinyl chloride (PVC) often contain higher concentrations of plasticizers compared to polyethylene terephthalate (PET). The polymer's crystallinity, density, and the presence of functional barriers also significantly impact migration rates.[5][6]
-
Physicochemical Properties of the Plasticizer: The molecular weight, polarity, and volatility of the plasticizer itself are key determinants. Lower molecular weight and higher volatility compounds tend to migrate more readily.[1][3]
-
Food Simulant/Food Type: The nature of the food product in contact with the plastic is a critical factor. Fatty or oily foods, as well as acidic substances, can accelerate the migration of lipophilic plasticizers.[1][7][8][9] To standardize testing, food simulants are used to represent different food types (e.g., ethanol for alcoholic foods, acetic acid for acidic foods, and olive oil or isooctane for fatty foods).[5][10][11]
-
Temperature and Contact Time: Increased temperature and longer contact duration between the plastic and the food product significantly enhance the rate and extent of migration.[1][3][9]
-
Surface Area to Volume Ratio: A larger surface area of the plastic in contact with a smaller volume of food can lead to higher concentrations of the migrated substance in the food.
Unveiling the Migrants: Experimental Protocols and Analytical Techniques
Migration studies are meticulously designed to simulate real-world conditions and accurately quantify the transfer of substances from packaging to food.
Experimental Workflow for Migration Testing
A typical experimental workflow for a migration study involves several key steps, from the preparation of the plastic material and food simulant to the final analytical determination.
Key Experimental Protocols
-
Sample Preparation: The plastic material is typically cut into specific dimensions to ensure a defined surface area for contact with the food simulant.
-
Migration Cell Setup: The plastic sample is placed in contact with a known volume of the appropriate food simulant in a migration cell.
-
Test Conditions: The migration cells are then incubated at specific temperatures and for defined time periods that reflect the intended use and shelf-life of the food product.[10]
-
Extraction: After incubation, the food simulant is collected, and the migrated substances are extracted using appropriate solvents and techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[12]
Analytical Techniques
The accurate quantification of migrated plasticizers, which are often present at trace levels, requires highly sensitive analytical instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most commonly used technique for the analysis of volatile and semi-volatile plasticizers due to its high sensitivity and ability to identify and quantify compounds based on their mass spectra.[11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or mass spectrometry detectors, is suitable for the analysis of less volatile and thermally labile plasticizers.
-
Flame Ionization Detector (FID): GC-FID is another common technique used for the quantification of plasticizers.[11][13]
A Comparative Look at Common Plasticizers
To provide a frame of reference, the following table summarizes migration data for some commonly studied plasticizers. It is important to note that migration levels are highly dependent on the specific experimental conditions.
| Plasticizer | Polymer | Food Simulant | Temperature (°C) | Time (days) | Migration Level | Reference |
| Di(2-ethylhexyl) phthalate (DEHP) | PVC | Fatty food simulant (Olive Oil) | 40 | 10 | Up to 3.5 mg/kg | [Commission Regulation (EU) No 10/2011] |
| Di-n-butyl phthalate (DBP) | Polypropylene | Food Simulants | Microwave Heating | Various | [12] | |
| Benzyl butyl phthalate (BBP) | PVC | Fatty food simulant (Olive Oil) | 40 | 10 | Up to 30 mg/kg | [Commission Regulation (EU) No 10/2011] |
| Di(2-ethylhexyl) adipate (DEHA) | PVC | Fatty food simulant (Isooctane) | 20 | 2 | 5-25 mg/kg | [11] |
The Regulatory Landscape
The European Union has established a comprehensive regulatory framework for food contact materials to ensure a high level of consumer protection.
-
Regulation (EC) No 1935/2004: This framework regulation sets out the general principles of safety and inertness for all food contact materials.[14]
-
Regulation (EU) No 10/2011: This specific regulation on plastic materials and articles intended to come into contact with food establishes a list of authorized substances, including plasticizers, and sets specific migration limits (SMLs) for them.[14][15] The overall migration limit (OML) for all substances that can migrate from a plastic material to food is 10 milligrams per square decimeter of the contact surface (mg/dm²) or 60 milligrams per kilogram of food (mg/kg).[14]
-
Regulation (EU) 2025/351: This recent amendment introduces stricter requirements for purity, migration limits, and labeling for both virgin and recycled plastics.[16][17][18]
Predictive Models: A Glimpse into the Future
In addition to experimental testing, mathematical models are increasingly being used to predict the migration of substances from packaging materials.[19][20] These models, often based on Fick's laws of diffusion, can provide valuable estimates of migration levels, reducing the need for extensive and time-consuming laboratory tests. However, their application requires accurate data on the diffusion and partition coefficients of the substance in the specific polymer.[20]
Conclusion: A Call for Further Investigation
The migration of plasticizers from food contact materials is a critical area of study for ensuring food safety. While a wealth of information exists for common plasticizers, the absence of specific migration data for this compound represents a significant knowledge gap. This guide provides a foundational understanding of the principles, methodologies, and regulatory frameworks governing plasticizer migration. It is imperative that future research focuses on generating experimental data for less-studied additives like this compound to conduct thorough risk assessments and ensure the continued safety of our food supply. This will enable a more complete and objective comparison, ultimately benefiting both the industry and the consumer.
References
- 1. Migration of Chemical Compounds from Packaging Materials into Packaged Foods: Interaction, Mechanism, Assessment, and Regulations [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. iipseries.org [iipseries.org]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. Food Packaging and Chemical Migration: A Food Safety Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. curresweb.com [curresweb.com]
- 9. researchgate.net [researchgate.net]
- 10. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 14. Legislation - Food Safety - European Commission [food.ec.europa.eu]
- 15. Commission Regulation (EU) No 10/2011 of 14 January 2011 on plastic materials and articles intended to come into contact with food (Text with EEA relevance) [legislation.gov.uk]
- 16. EU Introduces Stricter Regulations on Plastic Food Contact Materials - Foresight [useforesight.io]
- 17. qassurance.com [qassurance.com]
- 18. EU introduces stricter rules on plastic food contact materials - Setterwalls [setterwalls.se]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
comparative analysis of the environmental impact of 2-(2-Butoxyethoxy)ethyl benzoate
A reveals significant data gaps for the substance itself, with its primary characterization being a GHS classification as "Toxic to aquatic life with long lasting effects"[1]. To provide a comprehensive environmental profile, this guide compares it with structurally related and functionally similar alternatives: 2-(2-Butoxyethoxy)ethanol (also known as Diethylene Glycol Monobutyl Ether, DEGBE), 2-(2-Butoxyethoxy)ethyl acetate, and the simpler ethyl benzoate. These alternatives have more extensive environmental data available, allowing for an informed assessment of the likely environmental profile of 2-(2-Butoxyethoxy)ethyl benzoate.
Comparative Environmental Impact Data
The environmental fate and ecotoxicity of this compound and its alternatives are summarized below. Data for the target compound is limited, and therefore, properties are often inferred from its structural analogues.
Table 1: Physicochemical Properties and Identifiers
| Property | This compound | 2-(2-Butoxyethoxy)ethanol (DEGBE) | 2-(2-Butoxyethoxy)ethyl acetate | Ethyl Benzoate |
| CAS Number | 5451-76-3[1] | 112-34-5[2] | 124-17-4[3] | 93-89-8[4] |
| Molecular Formula | C₁₃H₁₈O₃[1] | C₈H₁₈O₃[2] | C₁₀H₂₀O₄[5] | C₉H₁₀O₂[4] |
| Molecular Weight | 222.28 g/mol [1] | 162.23 g/mol [2] | 204.26 g/mol (approx.) | 150.17 g/mol [4] |
| Water Solubility | Data not available | 955 g/L @ 20°C[2] | Miscible[5] | 0.72 mg/mL @ 25°C[4] |
Table 2: Environmental Fate and Bioaccumulation
| Parameter | This compound | 2-(2-Butoxyethoxy)ethanol (DEGBE) | 2-(2-Butoxyethoxy)ethyl acetate | Ethyl Benzoate |
| Biodegradability | Data not available | Readily biodegradable (89-93% in 28d, OECD 301C)[2][6] | Readily biodegradable (73% in 20d, OECD 301D)[7] | Data not available |
| Log Kₒw (Octanol-Water Partition Coeff.) | Data not available | 0.56 - 1.0[2][8] | 1.7[3] | 2.64[4] |
| Bioaccumulation Potential | Data not available | Low (BCF < 100)[6] | Low (Expected, Log Kₒw < 4)[7] | Low to Moderate |
| Soil Mobility (Koc) | Data not available | Very high (Koc ≈ 2-3.6)[6][8] | Data not available | Data not available |
Table 3: Ecotoxicity Data
| Endpoint | This compound | 2-(2-Butoxyethoxy)ethanol (DEGBE) | 2-(2-Butoxyethoxy)ethyl acetate | Ethyl Benzoate |
| GHS Aquatic Hazard | Aquatic Chronic 2: Toxic to aquatic life with long lasting effects[1] | Not classified | Not classified | Data not available |
| Fish Acute Toxicity (LC₅₀) | Data not available | >100 mg/L (96h, Lepomis macrochirus)[6] | <70 mg/L (96h)[3] | Data not available |
| Daphnia Acute Toxicity (EC₅₀) | Data not available | >100 mg/L (48h, Daphnia magna)[6] | 664 mg/L (48h, Daphnia magna)[7] | Data not available |
| Algae Acute Toxicity (ErC₅₀) | Data not available | >100 mg/L (96h, Scenedesmus sp.)[6] | 1570 mg/L[3] | Data not available |
Experimental Protocols
The data presented for the alternative compounds are based on standardized testing guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).
-
Ready Biodegradability (OECD 301): These tests, such as the OECD 301C (Modified MITI Test) and OECD 301D (Closed Bottle Test) , assess the potential for a chemical to be rapidly biodegraded in an aerobic aquatic environment. A substance is considered "readily biodegradable" if it meets a specific percentage of degradation (e.g., >60% of theoretical CO₂ production or O₂ consumption) within a 28-day window. For example, DEGBE showed 89-93% degradation in 28 days under OECD 301C guidelines[6].
-
Acute Fish Toxicity (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC₅₀) over a 96-hour period. For DEGBE, the 96-hour LC₅₀ for the Bluegill sunfish was found to be 1,300 mg/L[6].
-
Acute Daphnia Immobilisation (OECD 202): This study measures the concentration at which 50% of the water flea (Daphnia magna) population is immobilized (EC₅₀) after 48 hours of exposure. The 48-hour EC₅₀ for DEGBE in Daphnia magna was greater than 100 mg/L[6].
-
Algal Growth Inhibition (OECD 201): This test evaluates the effect of a substance on the growth of algae, typically over 72 or 96 hours. The endpoint is the concentration that inhibits growth rate by 50% (ErC₅₀). For DEGBE, the 96-hour ErC₅₀ for Scenedesmus sp. exceeded 100 mg/L[6].
Visualizations
The following diagrams illustrate key relationships and processes relevant to the environmental assessment of these compounds.
Caption: Relationship between the parent alcohol (DEGBE) and its ester derivatives.
Caption: Standard workflow for environmental impact and risk assessment of a chemical.
References
- 1. 2-Butoxyethyl benzoate | C13H18O3 | CID 79543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. santos.com [santos.com]
- 3. carlroth.com [carlroth.com]
- 4. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. redox.com [redox.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. rivm.nl [rivm.nl]
Safety Operating Guide
Proper Disposal of 2-(2-Butoxyethoxy)ethyl benzoate: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including 2-(2-Butoxyethoxy)ethyl benzoate. This guide provides essential, step-by-step procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[3][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Check for leaks and tears before use.[4] |
| Body Protection | A lab coat or chemical-resistant apron should be worn to protect against skin contact.[6] |
| Respiratory Protection | If working in a poorly ventilated area or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.[5] Ensure adequate ventilation.[3][6] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.
Step 1: Waste Identification and Classification
The first critical step is to determine if the waste is hazardous.[7] Based on data for similar compounds, this compound may be classified as a hazardous waste due to potential irritation to eyes and skin, and possible harm if swallowed or inhaled.[6][8][9] It is the generator's responsibility to make an accurate hazardous waste determination.[10]
Step 2: Segregation and Collection
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Collect the waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical and in good condition to prevent leaks or spills.[3][11]
-
The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound."
Step 3: On-Site Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][12]
-
Keep the storage area secure and accessible only to authorized personnel.
-
Adhere to your facility's specific time limits for the accumulation of hazardous waste.[7]
Step 4: Off-Site Disposal
-
Hazardous waste must be transported by a licensed hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF).[1][7][13]
-
A hazardous waste manifest must be completed to track the waste from its point of generation to its final disposal, a system known as "cradle-to-grave" management.[1][2]
-
Work with your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Immediately evacuate the affected area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material like sand, earth, or vermiculite to contain the substance.[11][12] Do not use combustible materials.
-
Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your EHS department.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. IDEM: Managing Waste: Hazardous Waste [in.gov]
- 2. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. integraclear.com [integraclear.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. epa.gov [epa.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 11. fishersci.fr [fishersci.fr]
- 12. redwood-uk.com [redwood-uk.com]
- 13. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
